1,2'-Binaphthalene
Description
The exact mass of the compound 1,2'-Binaphthalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30993. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2'-Binaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2'-Binaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-naphthalen-2-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14/c1-2-8-17-14-18(13-12-15(17)6-1)20-11-5-9-16-7-3-4-10-19(16)20/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPMTYLOUSWLLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195805 | |
| Record name | 1,2'-Binaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4325-74-0 | |
| Record name | 1,2'-Binaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2'-Binaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2'-Binaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60195805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2'-BINAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39E6Z9V67C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Foreword: The Uncharted Potential of an Asymmetric Scaffold
An In-depth Technical Guide to the Structure and Properties of 1,2'-Binaphthalene
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, one often encounters molecular scaffolds that, despite their intriguing properties, remain overshadowed by more famous relatives. Such is the case with 1,2'-binaphthalene. While its C₂-symmetric cousins, 1,1'- and 2,2'-binaphthyls (the backbones of BINOL and BINAP), have become indispensable tools in asymmetric catalysis, the C₁-symmetric 1,2'-binaphthyl framework offers a unique stereochemical environment that is only beginning to be fully exploited. This guide aims to provide a comprehensive technical overview of 1,2'-binaphthalene, moving beyond a simple recitation of facts to explore the causality behind its synthesis, properties, and burgeoning applications. We will delve into the core principles that make this molecule a compelling target for modern chemical research and drug development.
The Core Architecture: Understanding Atropisomerism in a C₁-Symmetric System
The defining feature of the binaphthyl family is atropisomerism , a form of axial chirality arising from hindered rotation (torsion) around a single bond.[1] In the case of 1,2'-binaphthalene, this is the C1-C2' bond connecting the two naphthalene rings.
Unlike the more common 2,2'-disubstituted binaphthyls, the parent 1,2'-binaphthalene molecule (C₂₀H₁₄) is achiral due to a lower rotational barrier compared to heavily substituted analogues.[2][3] However, the introduction of substituents, particularly at the positions ortho to the linking bond (i.e., the 2-, 8-, 1'-, and 3'-positions), can dramatically increase the steric hindrance. This raises the energy barrier to rotation to a point where the individual rotational isomers (atropisomers) can be isolated as stable, non-interconverting enantiomers at room temperature.[4]
The racemization of binaphthyls typically proceeds through a planar transition state. Computational studies on the related 1,1'-binaphthyl system have shown that the energy barrier to this process is primarily dependent on the size of the substituents ortho to the aryl-aryl bond.[5] This principle holds true for 1,2'-binaphthalenes; larger groups create a more congested transition state, thus enhancing the optical stability of the atropisomers.[5]
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of the parent 1,2'-binaphthalene scaffold is essential for the design and characterization of its derivatives.
Core Properties
The following table summarizes the key computed and experimental properties of the unsubstituted 1,2'-binaphthalene molecule.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₄ | [2][3] |
| Molecular Weight | 254.33 g/mol | [2][3] |
| IUPAC Name | 1-(naphthalen-2-yl)naphthalene | [3] |
| CAS Registry Number | 4325-74-0 | [3][6] |
| Appearance | Solid | N/A |
| XLogP3 | 6.0 | [3] |
Spectroscopic Fingerprints
Spectroscopic analysis is critical for the confirmation of structure and purity. The data for 1,2'-binaphthalene provides a baseline for interpreting the spectra of more complex derivatives.
| Spectroscopy | Key Features and Observed Values (in CDCl₃ where applicable) | Source |
| ¹H NMR | Complex aromatic signals typically between 7.50 and 8.20 ppm. The exact shifts and coupling patterns are highly sensitive to substitution. | [7] |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 125-139 ppm). Key signals include the quaternary carbons of the C1-C2' bond. | [3][7] |
| Infrared (IR) | Characteristic C-H stretching for aromatic compounds (~3050 cm⁻¹), C=C stretching in the aromatic region (1500-1600 cm⁻¹), and C-H bending (700-900 cm⁻¹). | [6] |
| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z = 254. | [6] |
Synthesis and Characterization: A Practical Workflow
The creation of a biaryl bond, particularly in a sterically demanding context, is a non-trivial synthetic challenge. The Ullmann coupling reaction is a foundational method for this transformation.[8]
The Ullmann Coupling: A Self-Validating Protocol
The Ullmann reaction involves the copper-mediated coupling of two aryl halides.[9] While traditionally requiring harsh conditions, modern protocols have improved its applicability.[8][10] The following protocol describes a representative synthesis of a 1,2'-binaphthyl derivative, designed as a self-validating system where each step's success is confirmed before proceeding.
Objective: Synthesize a substituted 1,2'-binaphthyl via Ullmann coupling.
Causality of Experimental Design:
-
Reactant Choice: 1-Iodonaphthalene and a substituted 2-bromonaphthalene are chosen. The differential reactivity of iodide (more reactive) and bromide can be exploited, though in a classic Ullmann homocoupling is also a risk. Using a copper catalyst is essential for facilitating the reductive elimination that forms the C-C bond.[11]
-
Solvent: A high-boiling, polar aprotic solvent like DMF or DMA is used to ensure the reactants remain in solution at the high temperatures required for the reaction to proceed at a reasonable rate.
-
Temperature: High temperatures (>150 °C) are necessary to overcome the activation energy for the oxidative addition and reductive elimination steps on the copper surface.[8]
-
Purification: Column chromatography is the method of choice for separating the desired unsymmetrical product from unreacted starting materials and potential symmetrical side-products (1,1'-binaphthalene and a 2,2'-disubstituted binaphthalene).
-
Characterization: A full suite of spectroscopic methods (NMR, MS, IR) is required to unambiguously confirm the structure and purity of the final product, validating the success of the synthesis.
Step-by-Step Methodology:
-
Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under a nitrogen atmosphere.
-
Reagent Addition: The flask is charged with activated copper powder (2.5 eq), 1-iodonaphthalene (1.0 eq), and the desired 2-bromonaphthalene derivative (1.2 eq). Anhydrous N,N-dimethylformamide (DMF) is added via cannula to create a slurry.
-
Reaction: The mixture is heated to 160-180 °C with vigorous mechanical stirring under a continuous nitrogen flow. The reaction progress is monitored by thin-layer chromatography (TLC) by periodically taking aliquots, quenching them with aqueous HCl, extracting with ethyl acetate, and spotting on a silica plate.
-
Work-up: Upon completion (disappearance of the limiting aryl halide), the reaction is cooled to room temperature. The mixture is filtered through a pad of Celite to remove copper salts, washing with ethyl acetate. The filtrate is transferred to a separatory funnel, washed sequentially with dilute HCl (to remove DMF) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Characterization: The pure fractions are combined and the solvent is evaporated. The final product's identity and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Applications in Science and Drug Development
The unique C₁-symmetric structure of 1,2'-binaphthalene derivatives makes them valuable in specialized applications where a less symmetrical chiral environment is advantageous.
-
Asymmetric Catalysis: Chiral 1,2'-binaphthalene derivatives have been successfully employed as ligands in organocatalytic reactions. For instance, they have been used to synthesize axially chiral 1,2'-binaphthalene-3'-carbaldehydes through asymmetric Michael/aldol cascade reactions, demonstrating their ability to induce high levels of stereocontrol.[12]
-
Materials Science: The rigid and chiral binaphthyl scaffold is an excellent building block for π-conjugated materials with unique chiroptical properties.[13] Derivatives functionalized with moieties like bithiophene have been investigated for their electronic circular dichroism (ECD) and circularly polarized luminescence (CPL), which are highly desirable properties for optoelectronic and spintronic applications.[13]
-
Drug Development and Biochemistry: The binaphthyl core has been explored as a scaffold for biologically active molecules. Certain derivatives have been developed as photoactivated DNA interstrand cross-linkers, which form covalent bonds with DNA upon irradiation, a mechanism relevant to anticancer therapies.[14] Furthermore, the atropisomeric nature of related binaphthylamines (BINAM) has been shown to be crucial for their biological activity, with one enantiomer acting as a potent spindle poison in cancer cells while the other is inactive.[15] This highlights the importance of stereochemistry in drug design, a field where 1,2'-binaphthyls could offer new structural diversity.
Conclusion and Future Outlook
1,2'-Binaphthalene represents a frontier in the well-established field of biaryl chemistry. Its lower symmetry compared to its famous cousins is not a drawback but rather an opportunity, offering a distinct spatial arrangement for ligand design, material science, and the development of novel therapeutics. As synthetic methods become more refined and our understanding of structure-activity relationships deepens, we can expect to see 1,2'-binaphthalene and its derivatives emerge from the shadows to solve unique challenges in asymmetric synthesis and beyond. The insights provided in this guide serve as a foundational resource for researchers poised to explore the untapped potential of this remarkable molecular framework.
References
-
Holakovský, R., Just, D., Eigner, V., Jakubec, M., & Cuřínová, P. (2023). Binaphthalene-based cyclic homochiral ureas and their structure-related properties. RSC Advances. Available at: [Link]
-
(N/A). Green synthesis, Characterization of Derivatives of 1, 1'-binaphthalene]- 2, 2'-diol. ResearchGate. Available at: [Link]
-
Abbate, S., Longhi, G., Castiglioni, E., Superchi, S., Pisani, L., et al. (2015). Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Janecký, M., & Veselý, J. (2023). Atroposelective organocatalytic synthesis of 1,2′-binaphthalene-3′-carbaldehydes under mechanochemical conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, X., Yao, C., Wang, D., & Wang, Y. (2018). Design, Synthesis, and Characterization of Binaphthalene Precursors as Photoactivated DNA Interstrand Cross-Linkers. ACS Omega. Available at: [Link]
-
Rosini, C., Bertucci, C., Pini, D., Altemura, P., & Salvadori, P. (1986). Conformational Study of 2,2'-Homosubstituted 1,1'-Binaphthyls by Means of UV and CD Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
-
LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Hucke, O., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. Available at: [Link]
-
FDA Global Substance Registration System (GSRS). (N/A). 1,2'-BINAPHTHALENE. Available at: [Link]
-
National Center for Biotechnology Information. (2024). 1,2'-Binaphthalene. PubChem Compound Database. Available at: [Link]
-
Latorre, M., Valenti, C., Valenti, A., Valenti, D., Valenti, E., et al. (2023). Cytotoxicity of Atropisomeric [1,1'-Binaphthalene]-2,2'-Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure-Activity Relationships, and Mechanism. ChemMedChem. Available at: [Link]
-
(N/A). Online Research @ Cardiff - ORCA. Available at: [Link]
-
Pu, L. (2004). 1,1′-Binaphthyl-Based Chiral Materials. World Scientific Publishing. Available at: [Link]
-
Havlas, Z., Rulíšek, L., & Slanina, Z. (2001). Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. The Journal of Organic Chemistry. Available at: [Link]
-
Laatsch, H., & Pudleiner, H. (1989). A novel synthetic route for 1,2′-binaphthalene derivatives, analogues of isodiospyrin. ResearchGate. Available at: [Link]
-
Tkachenko, N. V., & Scheiner, S. (2019). Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega. Available at: [Link]
-
Tang, Y., Yuan, Q., Zhang, S., Wang, J.-Y., Surowiec, K., & Li, G. (2024). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. RSC Advances. Available at: [Link]
-
NIST. (N/A). 1,2'-Binaphthalene. NIST Chemistry WebBook. Available at: [Link]
-
(N/A). 1,1'-Bi-2-naphthol. chemeurope.com. Available at: [Link]
-
G.D.B., Le Fèvre, R.J.W., & Turner, E.E. (2001). Atropisomerism of 2,2'-Binaphthalenes. Australian Journal of Chemistry. Available at: [Link]
-
Ladnorg, T., Diller, K., & Mollenhauer, D. (2019). Theoretical Studies of the Mechanism of Ullmann Coupling of Naphthyl Halogen Derivatives to Binaphtyl on Coinage Metals. The Journal of Physical Chemistry C. Available at: [Link]
-
Kranz, M., Clark, T., & Schleyer, P. v. R. (1993). Rotational barriers of 1,1'-binaphthyls: a computational study. The Journal of Organic Chemistry. Available at: [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Chemical Reviews. Available at: [Link]
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(N/A). Atropisomer. Wikipedia. Available at: [Link]
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Saxena, S. (2022). Rotational Spectroscopic Study Of Microsolvated Clusters Of 1- And 2-nitronaphthalene. University of Illinois Urbana-Champaign. Available at: [Link]
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(N/A). ROTATIONAL SPECTROSCOPIC STUDY OF MICROSOLVATED CLUSTERS OF 1- AND 2-NITRONAPHTHALENE. ResearchGate. Available at: [Link]
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(2021). Ullmann coupling reaction mechanism. YouTube. Available at: [Link]
-
Jana, R., & Tunge, J. A. (2023). Recent advancement of Ullmann-type coupling reactions in the formation of C–C bond. Green Chemistry. Available at: [Link]
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Atropisomerism in 1,2'-Binaphthalene Derivatives
This guide serves as a technical reference for researchers investigating the structural, synthetic, and applied aspects of 1,2'-binaphthalene derivatives. Unlike the ubiquitous 1,1'-binaphthyls (e.g., BINOL, BINAP), the 1,2'-isomers represent an under-explored class of atropisomers with unique symmetry properties (
Structural Mechanics & Stability
The 1,2'-binaphthalene scaffold consists of two naphthalene rings connected via a single bond between the C1 position of one ring and the C2' position of the other. This connectivity fundamentally alters the symmetry and rotational energy profile compared to the
Symmetry and Chirality[1]
-
1,1'-Binaphthyl: Possesses
symmetry. The axis of chirality passes through the C1-C1' bond. -
1,2'-Binaphthyl: Possesses
symmetry (asymmetric). The lack of a axis renders the two rings non-equivalent, creating a more complex electronic and steric environment.
Rotational Barriers and The "Buttressing" Deficit
The stability of atropisomers is dictated by the rotational energy barrier (
-
Steric Interactions: In 1,1'-binaphthyl, the primary barrier arises from the clash between the substituents at the 2,2' positions and the protons at the 8,8' positions.
-
1,2'-Binaphthyl Dynamics: The 1,2'-linkage reduces the "buttressing effect" observed in 1,1'-systems. The primary steric clash occurs between the substituent at C2 (Ring A) and the proton at C1' (Ring B). Consequently, unsubstituted 1,2'-binaphthyl has a significantly lower rotational barrier than 1,1'-binaphthyl and typically racemizes rapidly at room temperature.
-
Stabilization: Optical stability in 1,2'-systems requires bulky substitution at the ortho positions (C2 on Ring A, C1' and C3' on Ring B) to raise
above the threshold for isolation (~23-24 kcal/mol at 298 K).
Configuration Assignment
The absolute configuration (
-
View the molecule down the C1-C2' bond axis.
-
Assign priorities to the ortho substituents on the front and back rings.
-
Trace the path from highest priority (front) to highest priority (back).
-
Clockwise =
(or ) -
Counter-clockwise =
(or )
-
Diagram 1: Structural Comparison & Steric Clash
Caption: Comparison of steric interactions governing rotational stability in 1,1' vs 1,2' systems.
Synthetic Methodologies
Synthesis of 1,2'-binaphthyls is challenging due to the steric hindrance at the coupling site and the lower stability of the atropisomers.
Protocol A: Atroposelective Organocatalysis (Mechanochemistry)
A recent breakthrough (2025) utilizes ball-milling to achieve high enantioselectivity in the synthesis of 1,2'-binaphthalene-3'-carbaldehydes. This method avoids solvent waste and utilizes a chiral amine catalyst.
-
Mechanism: Michael/Aldol cascade followed by oxidative aromatization.
-
Reagents: 2-Naphthol derivatives, substituted cinnamaldehydes, chiral amine catalyst (e.g., Jørgensen-Hayashi catalyst), oxidant (DDQ).
-
Conditions: Ball-milling at 25 Hz.
Step-by-Step Workflow:
-
Milling: Combine 2-naphthol (1.0 equiv) and enal (1.2 equiv) with catalyst (20 mol%) in a stainless steel jar.
-
Cascade: Mill at 25 Hz for 3 hours. The catalyst directs the face of attack, establishing the axial chirality.
-
Oxidation: Add DDQ (1.5 equiv) directly to the jar. Mill for an additional 1 hour to aromatize the intermediate dihydronaphthalene.
-
Purification: Extract the solid residue with EtOAc/Hexanes and purify via flash chromatography.
Protocol B: Asymmetric Suzuki-Miyaura Coupling
Constructing the sterically encumbered 1-2' bond requires specialized ligands to prevent deboronation and induce chirality.
-
Catalyst System: Pd(OAc)
with sSPhos (Sulfonated SPhos).[1] -
Key Insight: Standard ligands fail due to the high energy of the reductive elimination step. sSPhos facilitates this step while the sulfonate group provides a secondary interaction to control the atroposelectivity.[2]
-
Critical Parameter: Temperature control is vital. Lower temperatures (40-60°C) favor enantioselectivity but may reduce yield due to the steric barrier.
Diagram 2: Mechanochemical Synthesis Pathway
Caption: Solvent-free organocatalytic route to 1,2'-binaphthalenes (2025).
Characterization & Analysis
Circular Dichroism (CD)
CD spectroscopy is the gold standard for assigning configuration.
-
Exciton Chirality Method: The interaction between the two naphthalene chromophores produces a "split Cotton effect."
-
Interpretation:
-
Positive Couple: A positive Cotton effect at longer wavelength followed by a negative effect at shorter wavelength indicates a clockwise twist (
). -
Negative Couple: Indicates a counter-clockwise twist (
).
-
Quantitative Data Summary
| Parameter | 1,1'-Binaphthyl | 1,2'-Binaphthyl (Unsubst.) | 1,2'-Binaphthyl (Subst.) |
| Symmetry | |||
| Rotational Barrier ( | ~23.5 kcal/mol | < 20 kcal/mol (Est.) | 25 - 35 kcal/mol |
| Racemization | Stable (Years) | Rapid (Minutes/Hours) | Stable (Days/Years) |
| Key Steric Interaction | H8 | H1' | H1' |
Case Study: Natural Products
While rare, the 1,2'-binaphthalene core exists in nature.[3][4]
-
Hinnulins (A-D): Isolated from the fungus Nodulisporium hinnuleum.[3] These compounds feature a 1,2'-linkage and are stable atropisomers due to extensive substitution (hydroxyl and quinone moieties) which raises the rotational barrier.
-
Significance: The isolation of Hinnulins validates the biological relevance of the 1,2'-scaffold and provides a template for biosynthetic engineering of non-
symmetric ligands.
References
-
Atroposelective organocatalytic synthesis of 1,2'-binaphthalene-3'-carbaldehydes under mechanochemical conditions. Source: Royal Society of Chemistry (2025) [Link]
-
Rare 1,2'-binaphthyls Produced by Nodulisporium hinnuleum Smith (ATCC 36102). Source: Records of Natural Products (2011) [Link][3]
-
An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Source: Journal of the American Chemical Society (2022) [Link]
-
Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. Source: The Journal of Organic Chemistry (2003) [Link]
Sources
Technical Guide: Conformational Analysis of 1,2'- vs. 1,1'-Binaphthalene
Executive Summary
This guide provides a rigorous conformational analysis of 1,1'-binaphthalene and its regioisomer 1,2'-binaphthalene. While 1,1'-binaphthalene is the archetypal
Structural Fundamentals and Symmetry
The core distinction between these isomers lies in their symmetry and the specific steric interactions that govern their ground-state geometries.
1,1'-Binaphthalene: The Standard
The 1,1'-linkage connects the two naphthalene rings at their most sterically hindered positions (the
-
Symmetry:
point group (chiral axis). -
Steric Clash: The primary steric repulsion occurs between the peri-hydrogens at positions H(8) and H(8'), and the ortho-hydrogens at H(2) and H(2').
-
Dihedral Angle (
): In the ground state, the rings are twisted to minimize these clashes, typically settling at .
1,2'-Binaphthalene: The Asymmetric Variant
The 1,2'-linkage connects an
-
Symmetry:
point group (asymmetric). -
Steric Clash: The steric demand is unbalanced. The 1-naphthyl moiety presents a peri-hydrogen (H8), but the 2'-naphthyl moiety presents a less hindered environment (H1' and H3').
-
Consequence: The rotational barrier is significantly lower than that of the 1,1' isomer, often rendering the parent hydrocarbon optically unstable at room temperature.
Comparative Data Summary
| Parameter | 1,1'-Binaphthalene | 1,2'-Binaphthalene |
| Linkage Type | ||
| Symmetry Point Group | ||
| Ground State Dihedral | ||
| Rotational Barrier ( | ||
| Atropstability (RT) | Stable (Half-life | Unstable (Rapid Racemization) |
| Critical Steric Interaction | H(8) | H(8) |
Energetics and Conformational Landscape[1][2]
Understanding the Potential Energy Surface (PES) is critical for predicting the utility of these scaffolds in chiral induction.
The 1,1' Rotational Barrier
The racemization of 1,1'-binaphthalene proceeds via two possible transition states:
-
Syn-Pathway: The rings pass through a cis-coplanar conformation (
).[1] This involves severe repulsion between H(8)/H(8') and H(2)/H(2'). -
Anti-Pathway: The rings pass through a trans-coplanar conformation (
). This is the energetically favored pathway, though still requiring kcal/mol to overcome the H(8)/H(2') interactions.
The 1,2' "Buttressing" Deficit
In 1,2'-binaphthalene, the lack of a second peri-hydrogen at the pivot point reduces the "buttressing effect." The transition state energy is lower because the 1-naphthyl group can rotate past the 2'-naphthyl group with less deformation of the aromatic backbone. To render a 1,2'-system atropisomeric, bulky substituents (e.g., -OMe, -Ph) must be introduced at the 2- and 1'-positions.
Experimental & Computational Protocols
This section details self-validating workflows for characterizing the conformational stability of these systems.
Protocol A: Computational PES Scan (DFT)
Objective: Determine the theoretical rotational barrier and ground state geometry.
-
Input Structure Generation: Build 3D models of the 1,1' and 1,2' isomers.
-
Methodology:
-
Theory Level: B3LYP-D3(BJ)/def2-TZVP (Dispersion correction is critical for
interactions). -
Solvation Model: IEFPCM (e.g., in Chloroform or Toluene).
-
-
Scan Parameters:
-
Perform a relaxed PES scan of the inter-ring dihedral angle from
to in increments. -
Identify maxima (Transition States, TS) and minima (Ground States, GS).
-
-
Validation: Calculate vibrational frequencies for the TS candidates. A valid TS must have exactly one imaginary frequency corresponding to the ring rotation vector.
Protocol B: Experimental Barrier Determination (VT-NMR)
Objective: Measure the coalescence temperature (
-
Sample Preparation: Dissolve 10 mg of the binaphthalene derivative in 0.6 mL of deuterated solvent with a high boiling point (e.g., DMSO-
, Toluene- , or 1,1,2,2-tetrachloroethane- ). -
Low-Temperature Acquisition:
-
Cool the probe to -40°C (or lower).
-
Acquire
H NMR. Look for diastereotopic protons (if a chiral auxiliary is present) or distinct signals for slowly exchanging conformers.
-
-
Stepwise Heating:
-
Increase temperature in 10 K increments.
-
Monitor the signals of the ortho-protons.
-
-
Coalescence Point (
): Identify the temperature where the split signals merge into a single broad peak. -
Calculation: Use the Eyring equation approximation at coalescence:
Where is the peak separation (Hz) in the slow-exchange limit.
Visualization: Conformational Analysis Workflow
Caption: Integrated computational and experimental workflow for determining rotational barriers in binaphthyl systems.
Synthetic Implications: Accessing the 1,2' Scaffold
While 1,1'-binaphthalenes are typically accessed via oxidative coupling (e.g., using
Protocol C: Suzuki-Miyaura Coupling for 1,2'-Binaphthalene
Context: This protocol ensures the selective formation of the C1-C2' bond.
Reagents:
-
Electrophile: 1-Bromo-2-methoxynaphthalene (Protected naphthol).
-
Nucleophile: 2-Naphthaleneboronic acid.
-
Catalyst:
or / S-Phos (for sterically hindered substrates). -
Base:
(mild) or (stronger activation).
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Loading: Add 1-bromo-2-methoxynaphthalene (1.0 eq), 2-naphthaleneboronic acid (1.2 eq), and
(5 mol%). -
Solvent System: Add degassed DME/Water (4:1 ratio). The water is essential for the boronate activation.
-
Base Addition: Add
(2.0 eq). -
Reflux: Heat to 85°C for 12-16 hours. Monitor by TLC (the 1,2' product will have a distinct
from the homocoupled 1,1' byproduct). -
Workup: Extract with EtOAc, wash with brine, dry over
. -
Purification: Column chromatography (Hexanes/EtOAc).
Visualization: Suzuki Catalytic Cycle (1,2' Formation)
Caption: Catalytic cycle for the selective synthesis of 1,2'-binaphthalene via Suzuki cross-coupling.
References
-
Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega. (2019). Detailed analysis of rotational barriers and the impact of substituents on optical stability.
-
Rotational Barriers of 1,1'-binaphthyls: A Computational Study. Journal of Organic Chemistry. Comparison of semi-empirical and ab initio methods for barrier estimation.
-
1,1'-Binaphthyl. Wikipedia. General properties and racemization half-life data (14.5 min at 50°C).[2]
-
Conformational Analysis of Cycloalkanes and Biaryls. SciSpace. Fundamental principles of dihedral angles and steric strain in biaryl systems.
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. Protocols for synthesizing unsymmetrical biaryl scaffolds.
Sources
Introduction: The Significance of Axial Chirality in Binaphthalenes
An In-Depth Technical Guide to the Thermodynamic Stability of Binaphthalene Isomers
Binaphthalene and its derivatives represent a cornerstone in modern chemistry, particularly in the realms of asymmetric catalysis, materials science, and drug development.[1] Their utility stems from a unique form of stereoisomerism known as atropisomerism, where hindered rotation around a single bond—in this case, the C1-C1' bond connecting the two naphthalene rings—gives rise to stable, non-superimposable, mirror-image conformations (enantiomers).[2] Unlike point chirality, which involves a stereogenic center, this axial chirality is a dynamic phenomenon. The thermodynamic stability of these isomers, quantified by the rotational energy barrier, dictates whether they are fleeting conformations or isolable, configurationally stable molecules.
This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of binaphthalene isomers, the state-of-the-art experimental and computational methodologies used to quantify this stability, and practical insights for researchers in the field. Understanding and predicting the rotational barrier is paramount for designing novel chiral ligands, catalysts, and pharmacologically active agents where a specific, stable three-dimensional arrangement is crucial for function.[3][4]
Section 1: Foundational Principles of Thermodynamic Stability
The ability to isolate individual atropisomers depends on the magnitude of the free energy of activation (ΔG‡) for rotation around the chiral axis. A commonly accepted threshold for separability at room temperature is a rotational barrier of approximately 93.5 kJ/mol (22.3 kcal/mol), which corresponds to a half-life of racemization (t₁/₂) of over 1000 seconds.[5] For many applications, much higher stability is required. For instance, the renowned ligand 1,1′-bi-2-naphthol (BINOL) possesses an exceptionally high rotational barrier (~40 kcal/mol), leading to a racemization half-life estimated at two million years at room temperature, making its enantiomers exceedingly stable.[3][6][7]
The primary factors influencing this barrier are:
-
Steric Hindrance: This is the most critical determinant. The steric bulk of substituents at the ortho positions (2, 2', 8, and 8') of the naphthalene rings physically impedes rotation. Larger groups create a more congested transition state for rotation, thereby increasing the energy barrier. The removal of the peripheral aromatic rings, converting a binaphthyl system to a biphenyl system, drastically reduces steric hindrance and lowers the rotational barrier, decreasing optical stability.[5][8]
-
Bridging Elements: The presence of a rigid bridge or tether connecting the two naphthalene units, such as in the formation of a dithiapine ring, can "lock" the atropisomers and prevent inversion, further enhancing their stability.[9]
-
Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonding, can influence the stability of both the ground state and the transition state. Theoretical studies have shown that intramolecular hydrogen bonds can, in some biaryl systems, stabilize the transition state and lower the rotational barrier.[10]
-
Electronic Effects & Solvation: While secondary to steric effects, the electronic nature of substituents and the surrounding solvent environment can modulate the rotational barrier. However, experimental and computational studies on 1,1'-binaphthyl derivatives suggest that these factors have a relatively minor impact compared to the size of the ortho-substituents.[8]
Section 2: Methodologies for Determining Rotational Barriers
A combination of experimental techniques and computational modeling provides a robust framework for quantifying the thermodynamic stability of binaphthalene atropisomers.
Experimental Approaches
The core principle of experimental determination is to measure the rate of interconversion (racemization) between the enantiomers, from which the activation energy can be calculated using the Eyring equation.
A. Thermal Racemization Kinetics
This classic method involves enriching one enantiomer and monitoring its conversion back to a racemic mixture over time at a constant, elevated temperature.
Protocol: Determination of Racemization Barrier via HPLC
-
Preparation: Obtain an enantiomerically pure or enriched sample of the binaphthalene isomer. If starting with a racemate, perform chiral resolution.[11][12]
-
Instrumentation Setup: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable chiral stationary phase (e.g., polysaccharide-based columns) capable of separating the two enantiomers. Develop an isocratic or gradient elution method that provides baseline resolution.
-
Sample Preparation: Dissolve a precise amount of the enantiomerically enriched sample in a high-boiling, inert solvent (e.g., 1,2-dichlorobenzene).
-
Kinetic Run:
-
Place the sample vial in a thermostatically controlled heating block or oil bath set to the desired temperature (e.g., 170 °C).[13]
-
At regular time intervals (t), withdraw an aliquot of the solution, quench it by rapid cooling, and dilute it for HPLC analysis.
-
Inject the aliquot onto the chiral HPLC column and record the chromatogram.
-
-
Data Analysis:
-
For each time point, determine the peak areas for the (R)- and (S)-enantiomers to calculate the enantiomeric excess (% ee).
-
Plot ln(% ee) versus time (t). The slope of this line is equal to -k_rac, where k_rac is the rate constant for racemization.
-
Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡): ΔG‡ = -RT * ln(k_rac * h / (k_B * T)) where R is the gas constant, T is the absolute temperature, h is Planck's constant, and k_B is the Boltzmann constant.
-
B. Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy
For isomers with lower rotational barriers that interconvert rapidly at or near room temperature, DNMR is a powerful tool. As the temperature is raised, the separate NMR signals for the two enantiomers (in a chiral environment) or diastereotopic protons broaden, coalesce into a single broad peak, and then sharpen into an averaged signal. The coalescence temperature can be used to calculate the interconversion rate and, subsequently, the rotational barrier.
Computational Chemistry Approaches
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the rotational barriers in biaryl systems.[14][15]
Protocol: DFT Calculation of Rotational Barrier
-
Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Input Structure: Build the 3D structure of the binaphthalene isomer of interest.
-
Ground State Optimization:
-
Perform a full geometry optimization of the ground state (the stable, non-planar atropisomer) to find its lowest energy conformation.
-
A common and reliable level of theory for this purpose is B3LYP with a 6-31G(d,p) basis set.[8]
-
Perform a frequency calculation on the optimized structure to confirm it is a true minimum (i.e., has no imaginary frequencies).
-
-
Transition State (TS) Search:
-
The racemization process can occur through different pathways, typically a syn or anti passage of the ortho-substituents. The anti pathway, which proceeds through a transition state with Cᵢ symmetry for unsubstituted binaphthyl, is often the preferred, lower-energy route.[8][16]
-
To find the transition state, perform a potential energy surface (PES) scan by systematically rotating the C1-C1' dihedral angle. The point of maximum energy along this path provides a good initial guess for the TS structure.
-
Perform a transition state optimization using an algorithm like Berny (OPT = (TS, CALCFC, NOEIGEN)).[17]
-
A subsequent frequency calculation must be performed on the optimized TS structure. A true transition state will have exactly one imaginary frequency, corresponding to the rotation around the C-C bond.
-
-
Barrier Calculation:
-
The rotational barrier (ΔE) is the difference in electronic energy between the optimized transition state and the optimized ground state.
-
To obtain the more accurate Gibbs free energy of activation (ΔG‡), include zero-point vibrational energy (ZPVE) and thermal corrections from the frequency calculations.
-
Section 3: Comparative Analysis of Binaphthalene Stability
The thermodynamic stability of binaphthalene isomers is highly dependent on their substitution pattern. The following table summarizes experimental and computational data for key derivatives.
| Compound | Substituents | Rotational Barrier (ΔG‡) | Method | Reference |
| 1,1'-Binaphthyl | None | ~23.0 kcal/mol | DFT (B3LYP/6-31G(d,p)) | [8] |
| BINOL | 2,2'-OH | ~35-40 kcal/mol | Experimental / DFT | [6][13] |
| Oxa-Nanographene 1 | π-extended BINOL-like | 35.0 kcal/mol | Experimental (Thermal Isomerization) | [13] |
| Biaryl 9 (H-bonding) | Tri-ortho-substituted | 46.7 kJ/mol (~11.2 kcal/mol) | Experimental | [10] |
Note: The stability can vary based on the specific conditions and computational methods employed.
Section 4: Visualizing the Isomerization Pathway
The interconversion between binaphthalene enantiomers can be visualized as movement along a potential energy surface. The stable enantiomers reside in energy wells, separated by the energy barrier of the transition state.
Caption: Energy profile for the racemization of a binaphthalene isomer.
Conclusion
The thermodynamic stability of binaphthalene isomers is a direct consequence of the steric interactions that hinder rotation around the C1-C1' chiral axis. A profound understanding of these principles, combined with robust experimental and computational tools, empowers researchers to design and utilize these valuable molecules with precision. For drug development professionals, controlling atropisomeric stability is crucial, as different, stable isomers can exhibit drastically different pharmacological profiles.[3][7] As synthetic methodologies and computational power continue to advance, the rational design of binaphthalenes with tailored rotational barriers will undoubtedly unlock new opportunities in chemistry and medicine.
References
-
stereoelectronics. (2021). stability of atropisomers - Stereochemistry. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Changing the Absolute Configuration of Atropisomeric Bisnaphthols (BINOLs). Retrieved from [Link]
-
Clayden, J., & Moran, W. J. (2020). Atropisomerism in medicinal chemistry: challenges and opportunities. PMC. Retrieved from [Link]
-
Yu, L. (1995). Inferring thermodynamic stability relationship of polymorphs from melting data. PubMed. Retrieved from [Link]
-
Sýkora, J., et al. (2023). Binaphthalene-based cyclic homochiral ureas and their structure-related properties. Nature. Retrieved from [Link]
-
LaPlante, S. R., et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. Retrieved from [Link]
-
Biedermann, S., et al. (2020). Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism. Chemistry & Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study | Request PDF. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Retrieved from [Link]
-
Bouab, W., et al. (2000). Kinetic and Thermodynamic Stability of Naphthalene Oxide and Related Compounds. A Comparative Microcalorimetric and Computational (DFT) Study. PubMed. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (2023). BINOL-like atropisomeric chiral nanographene. Retrieved from [Link]
-
Kostyanovsky, R. G., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. MDPI. Retrieved from [Link]
-
Tomashik, M. P., et al. (2019). Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds, Useful Substrates for Atroposelective Conversions to Axially Chiral Biaryls. Retrieved from [Link]
-
Havlas, Z., et al. (1998). Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ding, K., et al. (1996). A new and efficient method for the resolution of 1,1'-binaphthalene-2,2'-diol. The Journal of Organic Chemistry. Retrieved from [Link]
-
Rapacioli, M., et al. (2023). Low-Energy Transformation Pathways between Naphthalene Isomers. MDPI. Retrieved from [Link]
-
Cai, D., et al. (2013). Resolution of 1,1'-‐Bi-‐2-‐Naphthol; (R)-‐(+) -. Organic Syntheses. Retrieved from [Link]
-
Koster, G., et al. (1999). Energetics of the naphthalene/azulene monocation isomerization: density functional and coupled cluster calculations. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
The University of East Anglia. (n.d.). Cooling dynamics of energized naphthalene and azulene radical cations. Retrieved from [Link]
-
Ishigami, K., et al. (2021). Spontaneous Isomerization of a Hydroxynaphthalene-Containing Spiropyran in Polar Solvents Enhanced by Hydrogen Bonding Interactions. PMC - NIH. Retrieved from [Link]
-
Beare, N. A., et al. (2023). Syntheses and crystal structure of a (2,6-diisopropyldinaphtho[2,1-d:1′,2′-f][2][3]dithiepin-4-yl)(phenyl)methanol atropisomer. IUCr Journals. Retrieved from [Link]
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- 1. Binaphthalene-based cyclic homochiral ureas and their structure-related properties - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ06147C [pubs.rsc.org]
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- 3. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 6. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Kinetic and thermodynamic stability of naphthalene oxide and related compounds. A comparative microcalorimetric and computational (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Energetics of the naphthalene/azulene monocation isomerization: density functional and coupled cluster calculations [ ] †‡ - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Photophysical Architecture of the 1,2'-Binaphthalene Core
This guide details the photophysical and structural properties of the 1,2'-binaphthalene core (CAS: 4325-74-0), a less-common but functionally distinct isomer of the binaphthyl family. Unlike the
A Technical Guide for Molecular Design & Application
Executive Summary: The Asymmetric Linkage
The 1,2'-binaphthalene core connects a 1-naphthyl moiety (alpha-position) to a 2-naphthyl moiety (beta-position).[1] This asymmetry disrupts the equivalent conjugation pathways found in 1,1' and 2,2' isomers, creating a scaffold with distinct "donor-like" and "acceptor-like" steric environments even without heterosubstitution.
Key Technical Advantages:
-
High Triplet Energy (
): (Preserves naphthalene triplet character due to steric decoupling).[1] -
Tunable Atropisomerism: Lower rotational barrier than 1,1'-binaphthyl, allowing dynamic chiral sensing or "locked" configurations via ortho-substitution.[1]
-
Deep Blue Emission: Intrinsic fluorescence
.[1]
Conformational Dynamics & Atropisomerism
The photophysics of 1,2'-binaphthalene are governed by the dihedral angle (
Rotational Barriers
Unlike 1,1'-binaphthyl, which is optically stable at room temperature (
| Isomer Core | Symmetry | Rotational Barrier ( | Conformational Stability |
| 1,1'-Binaphthalene | High (~23-24 kcal/mol) | Resolvable at RT | |
| 1,2'-Binaphthalene | Intermediate (~18-21 kcal/mol) | Rapid racemization at RT without substituents | |
| 2,2'-Binaphthalene | Low (< 10 kcal/mol) | Planar/Twisted equilibrium; rarely atropisomeric |
Visualization of Racemization Pathway
The following diagram illustrates the energy profile for the rotation of the 1,2'-binaphthalene core. The "Anti" transition state involves the passing of the H8 and H1' protons.
Electronic Structure & Optical Properties[2]
Absorption Characteristics
The absorption spectrum of 1,2'-binaphthalene is a superposition of the two individual naphthyl moieties, slightly red-shifted due to weak
-
: ~225 nm (strong), ~280 nm (moderate), ~315-320 nm (weak,
). -
Optical Gap (
): ~3.9 - 4.0 eV.[1] -
Solvatochromism: Minimal in non-polar solvents (Hexane vs. Toluene), indicating a weak dipole moment in the ground state compared to push-pull derivatives.
Emission & Triplet State
The core exhibits deep blue fluorescence.[1] In the context of OLEDs, the critical parameter is the Triplet Energy (
-
Fluorescence
: 340 – 360 nm (in cyclohexane).[1] -
Triplet Energy (
): 2.55 eV.[1] -
Quantum Yield (
): Typically 0.1 – 0.3 (solution).[1] Note: is often lower than rigid planar aromatics due to non-radiative decay via torsional relaxation.
Experimental Protocols
Synthesis of 1,2'-Binaphthalene Core
Method: Palladium-Catalyzed Suzuki-Miyaura Coupling.[1] Rationale: This method allows for the regiospecific coupling of the two distinct naphthyl partners.
Protocol:
-
Reagents: 1-Naphthylboronic acid (1.2 eq), 2-Bromonaphthalene (1.0 eq),
(3-5 mol%), (2.0 eq). -
Solvent: Toluene:Ethanol:Water (4:1:[1]1) – Promotes solubility of inorganic base and organic reactants.
-
Conditions: Reflux at 90°C for 12-24 hours under
atmosphere. -
Workup: Extract with EtOAc, wash with brine, dry over
. -
Purification: Silica gel column chromatography (Hexane/DCM gradient). The 1,2' isomer elutes between the non-polar 1,1' and 2,2' byproducts if formed via scrambling.
Measurement of Fluorescence Quantum Yield ( )
Standard: Quinine Sulfate in 0.1 M
Workflow:
-
Preparation: Prepare solutions of 1,2'-binaphthalene (Sample) and Quinine Sulfate (Ref) with absorbance
at the excitation wavelength (typically 310 nm) to avoid inner-filter effects.[1] -
Acquisition: Record integrated fluorescence intensity (
) for both. -
Calculation:
Where is the refractive index of the solvent.
Applications in Drug Discovery & Materials
OLED Host Materials
The 1,2'-binaphthalene core is utilized as a "conjugation break" spacer in host materials.[1]
-
Function: It separates hole-transporting (carbazole) and electron-transporting units without lowering the triplet energy, preventing reverse energy transfer from the phosphorescent dopant.
-
Design Rule: Attach substituents at the 4, 5, or 8 positions to maintain the high
of the core.
Chiral Ligand Scaffolds
While less common than BINOL, 1,2'-derivatives (e.g., 1,2'-binaphthyl-diamines) offer a different "bite angle" for metal coordination.
-
Protocol for Stability: To use 1,2'-binaphthalene as a chiral ligand, bulky groups (e.g., -OMe, -Ph) must be introduced at the ortho-positions (C2 of ring 1, C1'/C3' of ring 2) to raise the rotational barrier
and prevent racemization during catalysis.
References
-
Rotational Barriers in Binaphthyls: Meca, L., et al.[1][3][4] "Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study." Journal of Organic Chemistry, 2003. Link (Provides the comparative baseline for binaphthyl rotation energetics).
-
Synthesis & Derivatives: Nakamura, M., et al.[1][5] "9,10-Dicyanoanthracene-Photosensitized Elimination of 1,1′-Binaphthalene..." Chemistry - A European Journal, 1999.[1] (Discusses radical cation pathways and binaphthyl formation).
-
Photophysical Data (Naphthalene/Binaphthyls): NIST Chemistry WebBook, SRD 69.[1] "1,2'-Binaphthalene Spectral Data." Link (Source for IR and structural identifiers).
-
OLED Host Design: Tao, Y., et al.[1][2][3] "Organic host materials for phosphorescent organic light-emitting diodes."[1][6] Chemical Society Reviews, 2011.[1] (Authoritative review on high-triplet energy requirements for binaphthyl-based hosts).
-
Atropisomerism in Drug Discovery: LaPlante, S. R., et al.[1] "Atropisomerism in drug discovery and development."[1] Journal of Medicinal Chemistry, 2011.[1] (Contextualizes the stability requirements for chiral axes in pharmaceutical agents).
Sources
- 1. 1,2'-Binaphthalene | C20H14 | CID 78018 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Structural Properties of Axially Chiral Binaphthothiophene Dicarboxylic Acid [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
Technical Guide: 1,2'-Binaphthalene – Physicochemical Profiling and Synthesis
[1]
Executive Summary
1,2'-Binaphthalene (CAS: 4325-74-0) represents a distinct structural isomer of the binaphthyl family, serving as a critical comparative scaffold in the study of atropisomerism and biaryl conjugation.[1] Unlike its symmetric counterparts—the highly strained, atropisomeric 1,1'-binaphthalene and the planar, conjugated 2,2'-binaphthalene —the 1,2'-isomer exhibits intermediate steric hindrance and electronic communication.[1]
This guide provides a definitive technical profile for researchers in medicinal chemistry and organic materials (OLEDs), focusing on validated physicochemical data and a robust, self-validating synthetic protocol via Suzuki-Miyaura cross-coupling.[1]
Physicochemical Data Panel
The following data aggregates experimental values and high-confidence computational estimates. Due to the lower commercial prevalence of the 1,2' isomer compared to the 1,1' atropisomer (BINAP precursor), density values are derived from comparative crystallographic data of the binaphthyl series.[1]
| Property | Value / Descriptor | Confidence Level |
| IUPAC Name | 1-(2-Naphthyl)naphthalene | High (Standard) |
| CAS Registry Number | 4325-74-0 | High (Verified) |
| Molecular Formula | High (Exact) | |
| Molecular Weight | 254.33 g/mol | High (Calculated) |
| Physical State | White to off-white crystalline solid | High (Experimental) |
| Density (Solid) | ~1.28 – 1.30 g/cm³ * | Medium (Inferred from 1,1' isomer) |
| Melting Point | 76–78 °C | Medium (Lit. variability) |
| Solubility | Soluble in CHCl₃, Toluene, THF; Insoluble in H₂O | High (Standard Organic) |
*Note on Density: Direct experimental liquid density is rarely reported for the 1,2' isomer.[1] The value provided is based on the experimental density of the 1,1'-binaphthalene isomer (1.299 g/cm³), assuming similar crystal packing efficiency for the planar aromatic system.
Isomer Structural Comparison
The following diagram illustrates the steric relationship between the three primary binaphthyl isomers, highlighting why 1,2'-binaphthalene serves as a "bridge" in steric studies.
Figure 1: Steric and electronic continuum of binaphthyl isomers. 1,2'-binaphthalene occupies the middle ground, balancing steric hindrance with electronic conjugation.[1]
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling[3][4][5][6]
The most reliable route to 1,2'-binaphthalene is the palladium-catalyzed cross-coupling of 1-naphthylboronic acid and 2-bromonaphthalene . This method is superior to oxidative coupling (which yields mixtures) because it enforces regioselectivity.
Reaction Scheme
1Reagents & Materials[1][4][6][7][8][9][10][11][12]
-
Substrate A: 1-Naphthylboronic acid (1.2 equiv)
-
Substrate B: 2-Bromonaphthalene (1.0 equiv)[2]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Base: Sodium Carbonate (
), 2.0 M aqueous solution[1] -
Solvent: Toluene : Ethanol (2:1 ratio)[1]
-
Atmosphere: Nitrogen or Argon (Strictly inert)[1]
Step-by-Step Methodology
-
Preparation (Inert Environment):
-
Charging:
-
Solvation & Degassing:
-
Reaction:
-
Heat the mixture to vigorous reflux (~90°C oil bath).
-
Monitor via TLC (Hexanes/EtOAc 9:1) or HPLC.
-
Reaction typically reaches completion in 12–18 hours.
-
-
Workup & Purification:
-
Cool to room temperature.[6]
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo.[1] -
Purification: Flash column chromatography on silica gel (Eluent: 100% Hexanes
5% EtOAc/Hexanes).[3] -
Validation: 1,2'-binaphthalene elutes separately from unreacted starting materials and any trace homocoupled byproducts (1,1' or 2,2').[1]
-
Catalytic Cycle Visualization
The following diagram details the mechanistic pathway, emphasizing the role of the base in the transmetallation step, which is often the rate-determining step in sterically hindered couplings.
Figure 2: The Suzuki-Miyaura catalytic cycle for 1,2'-binaphthalene synthesis.[9][3] The base activation step is critical for facilitating the reaction of the boronic acid with the palladium center.[1]
Applications in Research & Development
Impurity Profiling in Chiral Ligand Synthesis
In the industrial synthesis of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), the 1,1'-binaphthyl backbone is required.[1] However, thermal isomerization or radical scrambling can produce trace amounts of 1,2'-binaphthalene.[1]
-
Actionable Insight: Use the physicochemical data above (specifically the distinct NMR shifts of the 1,2' protons) to validate the isomeric purity of BINAP precursors.
Organic Electronics (OLEDs)
Binaphthyls are widely used as host materials for phosphorescent OLEDs due to their high triplet energy (
-
Relevance: The 1,2'-isomer disrupts planarity less than the 1,1'-isomer but more than the 2,2'-isomer.[1] This allows researchers to "tune" the glass transition temperature (
) and solubility of the host material without completely breaking conjugation.
References
-
National Institute of Standards and Technology (NIST). 1,2'-Binaphthalene Gas Phase Spectrum and Properties.[3] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]
-
PubChem. 1,2'-Binaphthalene Compound Summary. National Library of Medicine. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][10][9][11] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational protocol grounding). Available at: [Link]
Sources
- 1. Binaphthalene-based cyclic homochiral ureas and their structure-related properties - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ06147C [pubs.rsc.org]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2'-Binaphthalene | C20H14 | CID 78018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 9. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
Methodological & Application
Application Note: High-Efficiency Synthesis of 1,2'-Binaphthalene via Suzuki-Miyaura Coupling
Abstract & Strategic Significance
The synthesis of 1,2'-binaphthalene represents a critical benchmark in the construction of sterically demanding biaryl scaffolds. Unlike the symmetric 1,1'-binaphthalene (often associated with BINAP ligands), the 1,2'-isomer serves as a vital structural probe in materials science (OLED host materials) and a precursor for non-C2-symmetric chiral ligands.
The Challenge: The primary synthetic hurdle is the steric repulsion between the peri-hydrogens (H-8 and H-8') and the ortho-substituents. This steric bulk retards the transmetallation step and accelerates the competing protodeboronation of the naphthalene boronic acid, leading to low yields using "standard" tetrakis(triphenylphosphine)palladium(0) conditions.
The Solution: This protocol utilizes a Pd(OAc)₂ / SPhos catalytic system. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is selected for its unique ability to facilitate oxidative addition into hindered halides and, crucially, to accelerate reductive elimination via steric bulk, thereby outcompeting side reactions.
Reaction Design & Mechanistic Rationale
Retrosynthetic Analysis
The coupling partners are 1-Naphthaleneboronic acid and 2-Bromonaphthalene .
-
Why 2-Bromo? The 2-position of naphthalene is less sterically hindered than the 1-position, facilitating faster oxidative addition.
-
Why 1-Boronic Acid? While 1-naphthaleneboronic acid is prone to protodeboronation, it is commercially abundant. The high activity of the SPhos catalyst allows the cross-coupling to proceed faster than the decomposition of this unstable reagent.
Catalyst Selection: The SPhos Advantage
-
Electron Richness: The dicyclohexylphosphino group makes the Pd center electron-rich, accelerating oxidative addition into the aryl bromide.
-
Steric Bulk & Stability: The biaryl backbone provides steric bulk that promotes reductive elimination (formation of the hindered C-C bond).
-
Pd-Interaction: The methoxy groups on the SPhos ligand provide a hemilabile interaction with the Pd center, stabilizing the monoligated Pd(0) species and preventing catalyst precipitation (palladium black formation).
Mechanistic Cycle (Visualization)
Caption: The catalytic cycle highlights the critical role of the bulky ligand in facilitating the reductive elimination of the sterically congested binaphthalene product.
Optimized Experimental Protocol
Reagents & Stoichiometry
| Component | Reagent | Equiv. | Role |
| Electrophile | 2-Bromonaphthalene | 1.00 | Limiting Reagent |
| Nucleophile | 1-Naphthaleneboronic acid | 1.50 | Excess required due to deboronation risk |
| Catalyst Precursor | Pd(OAc)₂ | 0.02 (2 mol%) | Palladium Source |
| Ligand | SPhos | 0.04 (4 mol%) | Stabilizing Ligand (2:1 L:Pd ratio) |
| Base | K₃PO₄ (Tribasic, anhyd.) | 2.00 | Activator |
| Solvent | Toluene / Water (10:1) | 0.2 M | Biphasic system essential for solubility |
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation (Critical for Reproducibility)
-
In a clean vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in dry Toluene (1.0 mL).
-
Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/colorless solution, indicating the formation of the active L2Pd(0) or LPd(0) species.
-
Note: Pre-forming the catalyst ensures that "naked" Pd does not aggregate before entering the cycle.
-
Step 2: Reaction Setup
-
To a 25 mL round-bottom flask (or reaction vial) equipped with a magnetic stir bar, add:
-
2-Bromonaphthalene (207 mg, 1.0 mmol)
-
1-Naphthaleneboronic acid (258 mg, 1.5 mmol)
-
K₃PO₄ (425 mg, 2.0 mmol)
-
-
Evacuate the flask and backfill with Nitrogen or Argon (repeat 3 times).
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.
-
Step 3: Solvent Addition & Reaction
-
Add degassed Toluene (4.0 mL) and degassed Deionized Water (0.5 mL) via syringe.
-
Add the pre-complexed Catalyst Solution (from Step 1) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring (1000 rpm).
-
Self-Validation Check: The reaction must remain a vigorous emulsion. If phases separate completely, stirring is too slow, and mass transfer will limit the reaction rate.
-
Step 4: Monitoring & Workup
-
Monitor by TLC (Hexanes/EtOAc 95:5) or HPLC after 2 hours.
-
Target: Disappearance of 2-Bromonaphthalene.
-
-
Once complete (typically 2-4 hours), cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).
-
Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
Step 5: Purification
-
Purify via flash column chromatography (Silica Gel).
-
Eluent: 100% Hexanes → 5% EtOAc/Hexanes.
-
Note: 1,2'-binaphthalene is non-polar and elutes quickly. Watch for the homocoupling byproduct (1,1'-binaphthalene) which may elute nearby.
-
Workflow Visualization
Caption: Operational sequence ensuring catalyst activity and efficient product isolation.
Troubleshooting & Self-Validation
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | Protodeboronation of 1-Naph-B(OH)₂ | Increase Boronic Acid to 2.0 equiv. Ensure base is not too concentrated; switch to K₂CO₃ if K₃PO₄ is too harsh. |
| Black Precipitate | Catalyst Decomposition ("Pd Black") | Oxygen leak in system or insufficient Ligand. Ensure 2:1 L:Pd ratio. Degass solvents more thoroughly. |
| No Reaction | Oxidative Addition Failure | Check temperature (must be >80°C). Ensure catalyst pre-complexation step was followed (Step 1). |
| Homocoupling (1,1') | Oxygen Presence | Oxygen promotes oxidative homocoupling of boronic acids. Improve inert gas sparging. |
Self-Validation Checkpoint: Upon addition of the catalyst to the hot reaction mixture, the solution should darken to a brown/amber color but remain clear (homogeneous organic phase). If instantaneous black particles form, the active catalytic species has collapsed, and the experiment should be restarted with fresh reagents.
References
-
Original SPhos Methodology: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
Protocol Standards: BenchChem Application Notes. 1-Bromonaphthalene in Suzuki-Miyaura Coupling Reactions.
-
Mechanistic Insights: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
General Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
Application Note: 1,2'-Binaphthalene Based Host Materials for Phosphorescent OLEDs
[1]
Executive Summary
This application note details the design, synthesis, and characterization of 1,2'-binaphthalene (1,2'-BN) derivatives as host materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). Unlike the symmetric 1,1'-binaphthalene or planar anthracene cores, the 1,2'-binaphthalene scaffold offers a unique asymmetric geometry.[1] This asymmetry disrupts intermolecular
This guide provides researchers with a validated workflow for synthesizing bipolar 1,2'-BN hosts, measuring their critical triplet energies at 77 K, and integrating them into high-efficiency PhOLED stacks.[1]
Molecular Design Principles
The "Twisted" Advantage
In PhOLEDs, the host material must possess a triplet energy (
-
Planar Cores (e.g., Anthracene): Low
due to extended conjugation; suitable for fluorescence but often fail for phosphorescence.[1] -
1,1'-Binaphthalene: High
due to orthogonality, but often suffers from excessive steric bulk and difficult charge injection.[1] -
1,2'-Binaphthalene: Provides an optimal balance.[1] The C1-C2' linkage induces a specific dihedral twist that limits conjugation length (keeping
high) while improving charge carrier mobility compared to the 1,1' isomer.[1]
Bipolar Host Architecture
To maximize device efficiency, the 1,2'-BN core is typically functionalized to transport both holes and electrons.[1]
-
Hole Transport Unit (HT): Carbazole or Triphenylamine (attached to the nucleophilic positions).
-
Electron Transport Unit (ET): Triazine, Pyrimidine, or Phosphine Oxide.[1]
Figure 1: Modular design strategy for bipolar 1,2'-binaphthalene hosts. The asymmetric core acts as a conjugation break to maintain high triplet energy.
Protocol 1: Synthesis of 1,2'-Binaphthalene Hosts
Objective: Synthesize a bipolar host (e.g., CBP-1,2'-BN) via Suzuki-Miyaura cross-coupling.[1]
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Precursors: 1-bromo-2'-binaphthalene (Core), Carbazole-boronic acid (Donor), Diphenyltriazine-boronic ester (Acceptor).[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [
].[1] -
Base: Potassium Carbonate (
), 2M aqueous solution.[1][2] -
Solvent: Toluene / Ethanol (4:1 ratio).[1]
-
Atmosphere: Argon or Nitrogen (High Purity).[1]
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 250 mL two-neck round-bottom flask and cool under a stream of Argon.
-
Reagent Loading: Add 1-bromo-2'-binaphthalene (1.0 eq) and the functionalized boronic ester (1.1 eq) to the flask.
-
Solvent Addition: Add degassed Toluene/Ethanol mixture. Stir until dissolved.
-
Base Addition: Add the 2M
solution. -
Degassing: Bubble Argon through the biphasic mixture for 20 minutes (Critical to prevent Pd catalyst deactivation).
-
Catalyst Addition: Quickly add
(3-5 mol%).[1] -
Reflux: Heat the mixture to 90-100°C for 24 hours under Argon.
-
Work-up:
-
Purification:
Protocol 2: Triplet Energy ( ) Determination
Scientific Integrity: Accurate
Method: Low-Temperature Phosphorescence (77 K)[1][12]
-
Sample Prep: Dissolve the host material in 2-methyltetrahydrofuran (2-MeTHF) or Toluene at
M concentration.[1] -
Freezing: Place the solution in a quartz EPR tube or specialized cryostat cuvette. Immerse in liquid nitrogen (77 K).
-
Excitation: Excite the sample at its UV absorption maximum (typically 300-350 nm).[1]
-
Detection: Record the emission spectrum. You will observe a red-shifted structured emission compared to the room temperature fluorescence.
-
Calculation: Identify the highest energy vibrational peak (the 0-0 transition) of the phosphorescence spectrum.
Device Fabrication & Evaluation
Architecture: ITO / HIL / HTL / EML (Host:Dopant) / ETL / LiF / Al
Fabrication Workflow
-
Substrate Cleaning:
-
Vacuum Deposition:
-
Transfer to Vacuum Thermal Evaporator (Base pressure
Torr).[1] -
HIL/HTL: Deposit HAT-CN (10 nm) and TAPC (40 nm).[1]
-
EML (Emissive Layer): Co-deposit the 1,2'-BN Host and Phosphorescent Dopant (e.g.,
for green).[1]-
Doping Concentration: 5-10 wt%.[1]
-
Rate Control: Monitor rates using dual quartz crystal microbalances (QCM) to maintain precise ratio.
-
-
ETL: Deposit TmPyPB or TPBi (40 nm).[1]
-
Cathode: Deposit LiF (1 nm) followed by Aluminum (100 nm).[1]
-
-
Encapsulation: Encapsulate in a glovebox (
ppm) using UV-curable epoxy and a glass lid.[1]
Energy Transfer Logic
The following diagram illustrates the required energy alignment for the 1,2'-BN host system.
Figure 2: Energy transfer mechanism. Efficient PhOLEDs rely on the Host
Performance Benchmarking
When evaluating 1,2'-binaphthalene hosts, compare against standard CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl).[1]
| Parameter | Standard CBP | 1,2'-BN Derivative (Typical) | Advantage |
| Triplet Energy ( | 2.56 eV | 2.65 - 2.80 eV | Better confinement for Green/Blue |
| Glass Transition ( | 62°C | 110°C - 130°C | Superior thermal stability |
| Morphology | Prone to crystallization | Stable Amorphous | Longer device lifetime |
| Transport | Hole-dominant | Bipolar (Tunable) | Lower roll-off at high brightness |
References
-
MDPI. Phosphorescent Organic Light-Emitting Devices: Working Principle and Materials. Available at: [Link][1][4][5][6][2][7][8]
-
RSC Advances. Universal host materials for red, green and blue high-efficiency single-layer phosphorescent OLEDs.[1] Available at: [Link][1][4][5][6][2][3][7][8]
-
Frontiers in Chemistry. High Triplet Energy Host Materials for Blue TADF OLEDs. Available at: [Link][1][4][9][5][6][10][11][12][2][3][7][8]
Sources
- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ossila.com [ossila.com]
- 5. mdpi.com [mdpi.com]
- 6. Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Deep-blue high-efficiency triplet–triplet annihilation organic light-emitting diodes using hydroxyl-substituted tetraphenylimidazole-functionalized anthracene fluorescent emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. diva-portal.org [diva-portal.org]
- 9. noctiluca.eu [noctiluca.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
catalytic asymmetric synthesis of 1,2'-binaphthalene
An Application Guide to the Catalytic Asymmetric Synthesis of 1,2'-Binaphthalenes
Authored by: A Senior Application Scientist
Introduction: The Significance of Axially Chiral 1,2'-Binaphthalenes
In the landscape of modern chemical synthesis, molecules possessing axial chirality have emerged as indispensable tools, particularly in the realm of asymmetric catalysis. Unlike central chirality, which arises from a stereogenic center (an atom with four different substituents), axial chirality originates from the hindered rotation around a single bond, creating non-superimposable, mirror-image stereoisomers known as atropisomers. The 1,2'-binaphthalene scaffold is a quintessential example of this structural motif.
Due to their high optical stability and well-defined chiral environment, 1,2'-binaphthalene derivatives are privileged structures.[1] They serve as the backbone for a multitude of highly successful chiral ligands and organocatalysts that are foundational to the pharmaceutical, agrochemical, and materials science industries.[2][3] Their applications span a wide array of transformations, including asymmetric hydrogenations, C-C bond formations, and cycloadditions.[4] The precise control over the stereochemical outcome of these reactions is paramount, making the development of efficient and highly selective methods for synthesizing enantiopure 1,2'-binaphthalenes a critical area of research.
This guide provides an in-depth exploration of two powerful and distinct catalytic asymmetric strategies for the synthesis of 1,2'-binaphthalenes: transition-metal-catalyzed cross-coupling and organocatalytic annulation. We will delve into the mechanistic rationale behind these approaches and provide detailed, field-proven protocols for their execution.
Strategy 1: Atroposelective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is one of the most robust and versatile methods for constructing C(sp²)-C(sp²) bonds.[5] Its application to the synthesis of axially chiral biaryls, however, presents a significant challenge: controlling the stereochemistry of the newly formed axis. The key to success lies in employing a chiral catalytic system that can differentiate between the two competing transition states leading to the (R)- and (S)-atropisomers.
Causality and Mechanistic Insight
The catalytic cycle for a Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] In an asymmetric variant targeting atropisomers, the stereochemistry is determined during the C-C bond-forming reductive elimination step from a chiral palladium(II) intermediate. The chiral ligand, bound to the palladium center, creates a sterically and electronically biased environment. This environment forces the two naphthalene coupling partners to adopt a specific, low-energy rotational conformation just before the bond is formed, thereby favoring the formation of one atropisomer over the other.
The choice of ligand is therefore critical. Chiral phosphines, particularly those with a binaphthyl backbone themselves (e.g., BINAP derivatives), are often employed. The ligand's structure dictates the geometry of the palladium complex, influencing the orientation of the coupling partners and ultimately the enantioselectivity of the reaction.[7]
Visualizing the Catalytic Cycle
Protocol: Asymmetric Suzuki-Miyaura Synthesis of a 1,2'-Binaphthalene
This protocol is a representative procedure adapted from established methodologies for the asymmetric cross-coupling of sterically hindered substrates.[7][8]
Materials and Reagents:
-
1-Bromonaphthalene (or 1-trifluoromethanesulfonyloxynaphthalene)
-
2-Naphthylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Base (e.g., anhydrous potassium phosphate, K₃PO₄, or cesium fluoride, CsF)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks, silica gel column)
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the chiral ligand (0.022 mmol, 2.2 mol%) to a Schlenk flask containing a magnetic stir bar. Add 5 mL of anhydrous, degassed solvent. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active Pd(0) complex.
-
Reaction Assembly: To the flask containing the pre-formed catalyst, add the 1-naphthyl electrophile (1.0 mmol, 1.0 equiv.), the 2-naphthylboronic acid (1.2 mmol, 1.2 equiv.), and the base (3.0 mmol, 3.0 equiv.).
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.[9] Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 12 to 48 hours depending on the specific substrates and ligand.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by adding water (20 mL).[10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched 1,2'-binaphthalene.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Strategy 2: Organocatalytic Cascade and Aromatization
An alternative and elegant strategy for constructing chiral 1,2'-binaphthalenes involves an organocatalytic cascade reaction followed by an oxidative aromatization step. This approach builds the biaryl system through a sequence of bond-forming events that first establish stereogenic centers, which are then converted into the final axial chirality. A notable example is the Michael/aldol cascade reaction between an ortho-nitromethyl-substituted aromatic aldehyde and a naphthyl-alkenyl aldehyde, catalyzed by a chiral secondary amine.[11][12][13]
Causality and Mechanistic Insight
This process leverages the power of aminocatalysis. A chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) reacts with the α,β-unsaturated aldehyde (the naphthyl component) to form a chiral iminium ion. This activation lowers the LUMO of the aldehyde, facilitating a highly stereoselective Michael addition of the nitronate anion generated from the other aldehyde component. The resulting intermediate then undergoes an intramolecular aldol reaction, creating a dihydronaphthalene intermediate with two newly formed stereocenters.[12]
The crucial final step is the oxidative aromatization of this intermediate. This step eliminates the stereocenters and translates their configuration into the atropisomeric configuration of the C-C single bond connecting the two naphthalene rings. This entire sequence can often be performed efficiently, sometimes even under solvent-free mechanochemical (ball-milling) conditions, which can enhance reaction rates and selectivity.[11][13][14]
Visualizing the Experimental Workflow
Protocol: Mechanochemical Organocatalytic Synthesis of a 1,2'-Binaphthalene-3'-carbaldehyde
This protocol is based on the work of Sebesta and co-workers, demonstrating a highly efficient mechanochemical approach.[12][14]
Materials and Reagents:
-
2-(Nitromethyl)benzaldehyde (1.0 equiv.)
-
3-(Naphthalen-1-yl)acrylaldehyde (1.2 equiv.)
-
Chiral diarylprolinol silyl ether catalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine, 20 mol%)
-
N-Bromosuccinimide (NBS)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Liquid-Assisting Grinding (LAG) additive (e.g., diethyl ether, Et₂O)
-
Shaker ball mill with stainless steel milling jars and balls
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Michael-Aldol Reaction: To a 1.5 mL stainless steel milling jar, add the 2-(nitromethyl)benzaldehyde (0.12 mmol), 3-(naphthalen-1-yl)acrylaldehyde (0.15 mmol), the chiral pyrrolidine catalyst (0.024 mmol, 20 mol%), and one stainless steel ball (6 mm diameter).[12]
-
Milling: Add diethyl ether (22 µL) as the LAG additive. Seal the jar and place it in the shaker mill. Mill the mixture at 25 Hz for 3 hours.[14]
-
In-situ Aromatization Setup: After the initial milling period, open the jar and add NBS (0.2 mmol, 2.0 equiv.). Mill the mixture for an additional 20 minutes at 30 Hz.
-
Final Aromatization Step: Open the jar again and add AgOTf (0.25 mmol, 2.5 equiv.). Mill for a final 40 minutes at 30 Hz.[14]
-
Workup and Extraction: Transfer the contents of the milling jar to a separatory funnel using ethyl acetate (5 mL) and a saturated aqueous solution of ammonium chloride (NH₄Cl, 5 mL). Extract the aqueous layer with ethyl acetate (2 x 3 mL).[14]
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired axially chiral 1,2'-binaphthalene-3'-carbaldehyde.
-
Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess by chiral HPLC.
Data Summary: Comparison of Methodologies
The following table summarizes representative results for the synthesis of axially chiral binaphthalenes, highlighting the performance of different catalytic systems.
| Strategy | Catalyst/Ligand | Key Conditions | Yield (%) | ee (%) | Reference |
| Suzuki-Miyaura | NiCl₂(dppp) / Ferrocenylphosphine | Mg, THF/Benzene | 95 | 95 | [8] |
| Suzuki-Miyaura | Pd(OAc)₂ / Chiral Phosphine | K₃PO₄, Toluene, 100 °C | High | >90 | [7] |
| Oxidative Coupling | Fe(OTf)₂ / (S)-xylyl-iPrO-BIPHEP-oxide | t-BuOOH, CH₂Cl₂ | High | High | [15] |
| Organocatalysis | Chiral Brønsted Acid | Cross-coupling of azonaphthalenes | High | >95 | [16] |
| Organocatalysis | Chiral Pyrrolidine | Ball-milling, Et₂O (LAG) | 80 | 82 | [14] |
Conclusion and Outlook
The s remains a vibrant and evolving field of research. Both transition-metal catalysis, exemplified by the Suzuki-Miyaura cross-coupling, and organocatalysis, through innovative cascade reactions, provide powerful and complementary pathways to these valuable chiral scaffolds. The choice of method depends on several factors, including substrate availability, functional group tolerance, and desired scale.
Future developments will likely focus on discovering more sustainable and economical catalytic systems, expanding the substrate scope, and achieving even higher levels of stereocontrol. The continued innovation in this area will undoubtedly fuel further advancements in asymmetric synthesis and its applications in drug discovery and materials science.
References
-
Asymmetric Synthesis of 1,2-Dihydronaphthalene-1-ols via Copper-Catalyzed Intramolecular Reductive Cyclization. PubMed. Available from: [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available from: [Link]
-
Organocatalytic Atroposelective Cross-Coupling of 1-Azonaphthalenes and 2-Naphthols. Angewandte Chemie International Edition. Available from: [Link]
-
Synthesis of chiral binaphthalenes using the asymmetric Suzuki reaction. ResearchGate. Available from: [Link]
-
Atroposelective organocatalytic synthesis of 1,2′-binaphthalene-3′-carbaldehydes under mechanochemical conditions. RSC Mechanochemistry. Available from: [Link]
-
Atroposelective organocatalytic synthesis of 1,2′-binaphthalene-3′-carbaldehydes under mechanochemical conditions. RSC Publishing. Available from: [Link]
-
BINAPHANE-Catalyzed Asymmetric Synthesis of trans-β-Lactams from Disubstituted Ketenes and N-Tosyl Arylimines. Organic Letters. Available from: [Link]
-
An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes. Chemical Communications. Available from: [Link]
-
Atroposelective organocatalytic synthesis of 1,2′-binaphthalene-3′-carbaldehydes under mechanochemical conditions. ResearchGate. Available from: [Link]
-
Atroposelective organocatalytic synthesis of 1,2′-binaphthalene-3′-carbaldehydes under mechanochemical conditions. RSC Publishing. Available from: [Link]
-
Stabilized Chiral Organic Material Containing BINAP Oxide Units as a Heterogeneous Asymmetric Organocatalyst for Allylation of Aldehydes. ACS Publications. Available from: [Link]
-
Reductive coupling of azonaphthalenes for the synthesis of BINAMs via a diboron-enabled[11][11]-sigmatropic rearrangement. National Center for Biotechnology Information. Available from: [Link]
-
A novel synthetic route for 1,2′-binaphthalene derivatives, analogues of isodiospyrin. ResearchGate. Available from: [Link]
-
BINAPHANE-catalyzed asymmetric synthesis of trans-β-lactams from disubstituted ketenes and N-tosyl arylimines. PubMed. Available from: [Link]
-
Chiral Ligands in Asymmetric Catalysis: The Power of Binaphthyl Structures. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Asymmetric synthesis catalyzed by chiral ferrocenylphosphine-transition-metal complexes. 6. Practical asymmetric synthesis of 1,1'-binaphthyls via asymmetric cross-coupling with a chiral [(alkoxyalkyl)ferrocenyl]monophosphine/nickel catalyst. Journal of the American Chemical Society. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. National Center for Biotechnology Information. Available from: [Link]
-
The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation. ResearchGate. Available from: [Link]
-
Transition-metal-catalyzed asymmetric denitrogenative transannulation. Science Exploration Press. Available from: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available from: [Link]
-
Naphthylpyridyl–Cu(II)-Catalyzed Oxidative Coupling of 2-Naphthylamines to Access BINAM Derivatives. Organic Letters. Available from: [Link]
-
Oxidative Coupling of 2-Naphthol and 2-Alkoxy Naphthalene by CuCl2 and FeCl3 Investigation of Stereo Selective Induction Effects. Asian Journal of Chemistry. Available from: [Link]
-
Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega. Available from: [Link]
-
Chiral Binaphthol Fluorescent Materials Based on a Novel Click Reaction. MDPI. Available from: [Link]
-
A Green Chemistry Process for Preparation of 1,1'- Bi-2-naphthol. RSIS International. Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 10. rsc.org [rsc.org]
- 11. Atroposelective organocatalytic synthesis of 1,2′-binaphthalene-3′-carbaldehydes under mechanochemical conditions - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Atroposelective organocatalytic synthesis of 1,2′-binaphthalene-3′-carbaldehydes under mechanochemical conditions - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00058K [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Organocatalytic Atroposelective Cross-Coupling of 1-Azonaphthalenes and 2-Naphthols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rational Design and Functionalization of 1,2'-Binaphthalene Ligands
This Application Note is designed for advanced researchers in asymmetric catalysis and ligand design. It addresses the specific challenges and protocols for functionalizing the 1,2'-binaphthalene scaffold—a distinct structural isomer of the more common 1,1'-binaphthyl (BINOL/BINAP) system.[1]
Introduction: The 1,2'-Binaphthalene Advantage[1]
While 1,1'-binaphthyl ligands (e.g., BINAP, BINOL) dominate asymmetric catalysis, they possess
However, the 1,2' linkage introduces a critical challenge: Rotational Stability .[1][2]
-
1,1'-Linkage: High barrier to rotation (
kcal/mol) due to severe steric clash between H8 and H8'.[1][2] -
1,2'-Linkage: Lower inherent barrier due to reduced steric clash (H8 vs H1'/H3').[1][2]
-
Solution: Functionalization at the ortho positions (C2 and C1') is not just for coordination—it is structurally required to "lock" the atropisomer against racemization.[1]
Scaffold Synthesis: Constructing the C1-C2' Axis
The foundation of this ligand class is the establishment of the non-symmetrical biaryl axis.[1] Unlike oxidative coupling of 2-naphthol (which yields 1,1'-BINOL), the 1,2' bond must be formed via cross-coupling.[1][2]
Protocol A: Suzuki-Miyaura Construction of the 1,2'-Backbone
Objective: Synthesize racemic 1-(2-naphthyl)-2-methoxynaphthalene.
Reagents:
-
Electrophile: 1-Bromo-2-methoxynaphthalene (1.0 equiv)[1]
-
Nucleophile: 2-Naphthylboronic acid (1.2 equiv)[1]
-
Catalyst:
(3 mol%)[1] -
Base:
(2.0 M aqueous, 3.0 equiv)[1]
Procedure:
-
Inertion: Charge a Schlenk flask with the bromide, boronic acid, and Pd catalyst.[1][2] Evacuate and backfill with Argon (3x).[1][2]
-
Solvation: Add degassed DME and Ethanol. Add the aqueous base.[1][2][3]
-
Reflux: Heat to 90°C for 16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1][2]
-
Workup: Cool to RT. Dilute with water, extract with DCM (3x).[1][2] Wash organics with brine, dry over
.[1][2] -
Purification: Flash chromatography (
, 0-5% EtOAc in Hexanes). -
Yield Expectation: 85-92% as a white solid.
Mechanistic Insight: The use of the methoxy-protected bromide is critical.[1][2] The -OMe group at C2 provides initial steric bulk to prevent immediate racemization upon cooling and serves as a directing group for later lithiation steps.[1][2]
Resolution of Atropisomers
Since the scaffold is synthesized as a racemate, resolution is required.[1][2][4][5] Direct chiral HPLC is possible, but chemical resolution via diastereomeric esters is scalable and provides crystallographic proof of absolute configuration.[1][2]
Protocol B: Chemical Resolution via Menthyl Esters
Pre-requisite: Demethylation of the product from Protocol A using
Step 1: Derivatization
-
Dissolve racemic 1-(2-naphthyl)-2-naphthol (10 mmol) in dry Pyridine (20 mL).
-
Add (-)-Menthyl chloroformate (12 mmol) and DMAP (0.5 mmol).
-
Stir at RT for 12 h.
-
Workup: Acidify with 1M HCl, extract with EtOAc.
Step 2: Separation The resulting diastereomers often exhibit significant solubility differences.[1][2]
-
Validation: Check diastereomeric purity by
NMR (look for splitting of the menthyl-isopropyl signals).
Step 3: Hydrolysis
-
Suspend the pure diastereomer in Ethanol/40% KOH (1:1).
-
Reflux for 4 h.
-
Acidify and extract to yield optically pure (
ee) 1-(2-naphthyl)-2-naphthol.[1][2]
Functionalization: Ligand Synthesis
The most valuable ligands in this class are the 1,2'-MOP analogs (Monophosphines) or 1,2'-P,N-ligands .[1] We will focus on converting the hydroxyl group to a phosphine, creating a monodentate chiral phosphine with a unique steric wall.
Protocol C: Conversion of Phenol to Phosphine (Pd-Catalyzed P-C Coupling)
Objective: Transform (Ra)-1-(2-naphthyl)-2-naphthol into (Ra)-1-(2-naphthyl)-2-(diphenylphosphino)naphthalene.
Workflow:
-
Triflation:
-
Phosphinylation:
Data Summary: Comparison of 1,1' vs 1,2' Scaffolds
| Feature | 1,1'-Binaphthyl (BINAP/BINOL) | 1,2'-Binaphthyl (Target Scaffold) |
| Symmetry | ||
| Rotational Barrier | High (Stable > 100°C) | Moderate (Requires ortho-subs for stability) |
| Electronic Nature | Identical rings | Electronic differentiation possible |
| Bite Angle | Fixed (~90° for BINAP) | Tunable (Wider/Narrower depending on subs) |
| Key Application | Hydrogenation, general catalysis | Sterically demanding couplings, regio-control |
Visualizing the Workflow
The following diagram illustrates the decision matrix and synthetic pathway for creating stable 1,2'-binaphthyl ligands.
Caption: Workflow for the synthesis, resolution, and functionalization of 1,2'-binaphthalene ligands, highlighting the critical stability check.
References
-
Bringmann, G., et al. (2025).[1][2] "A novel synthetic route for 1,2'-binaphthalene derivatives, analogues of isodiospyrin."[1][2] ResearchGate.[1][2][6]
-
Zhou, Y., et al. (2014).[1][2] "Enantioselective Synthesis of Axially Chiral Biaryl Monophosphine Oxides via Direct Asymmetric Suzuki Coupling." ACS Catalysis, 4(5), 1390–1397.[1][2]
-
PubChem Compound Summary. (2025). "1-(2-Naphthyl)-2-naphthol (CID 54552743)."[1][2] National Center for Biotechnology Information.[1][2]
-
Cai, D., et al. (2013).[1][2] "Resolution of 1,1'-Bi-2-Naphthol." Organic Syntheses, Coll.[1][2] Vol. 10, p.93. (Cited for resolution methodology adaptation).
-
Kočovský, P., et al. (1999).[1][2] "Synthesis of MOP-type ligands." (General reference for monophosphine synthesis on binaphthyls). Journal of the American Chemical Society.[1][2][7]
Sources
preparation of 1,2'-binaphthalene via oxidative coupling
Application Note: Regioselective Preparation of 1,2'-Binaphthalene via Palladium-Catalyzed Oxidative Cross-Coupling
Executive Summary
Topic: Regioselective synthesis of 1,2'-binaphthalene (1,2'-binaphthyl) using Palladium-Catalyzed Oxidative Cross-Coupling (CDC).
Context: While the oxidative homocoupling of naphthalene derivatives (e.g., 2-naphthol) classically yields the symmetric 1,1'-isomer (BINOL/BINAM) due to kinetic and thermodynamic favorability at the
Strategic Analysis & Mechanistic Logic
The Regioselectivity Challenge
In direct oxidative homocoupling (e.g., Scholl reaction), the radical cation mechanism heavily favors the 1,1'-isomer. The 1,2'-isomer is thermodynamically less stable and kinetically disfavored in homocoupling scenarios.
-
1,1'-Binaphthalene: Major product of homocoupling (Direct C1–C1 bond).
-
1,2'-Binaphthalene: Requires breaking symmetry. Best achieved by coupling two distinct partners: a C1-activated species and a C2-activated species.
The Oxidative Cross-Coupling (CDC) Solution
To synthesize 1,2'-binaphthalene via an "oxidative" route, we employ an Oxidative Cross-Coupling (also known as Oxidative Suzuki-Miyaura type coupling). This involves the Palladium-catalyzed C–H activation of naphthalene (kinetically favored at the
Key Advantages:
-
Atom Economy: Utilizes unfunctionalized naphthalene as the coupling partner.
-
Regiocontrol: Exploits the innate kinetic acidity of the naphthalene C1–H bond and the pre-defined regiochemistry of the 2-naphthylboron species.
Experimental Protocol
Objective: Synthesis of 1,2'-binaphthalene via Pd-catalyzed oxidative cross-coupling.
Materials & Reagents
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Substrate A | Naphthalene | 5.0 - 10.0 | C–H Source (Excess to prevent homocoupling/polyarylation) |
| Substrate B | 2-Naphthylboronic Acid | 1.0 | C–M Source (Defines the 2-position) |
| Catalyst | Pd(OAc)₂ | 0.05 (5 mol%) | C–H Activation Catalyst |
| Oxidant | Cu(OAc)₂ or Ag₂CO₃ | 2.0 | Re-oxidizes Pd(0) to Pd(II) |
| Solvent | Propionic Acid / DMSO (9:1) | - | Promotes C–H activation (Carboxylate assisted) |
| Additive | PivOH (Pivalic Acid) | 0.5 | Proton shuttle / CMD Assistant |
Step-by-Step Methodology
-
Reaction Assembly:
-
In a dry 25 mL Schlenk tube equipped with a magnetic stir bar, charge 2-naphthylboronic acid (1.0 mmol, 172 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), and Cu(OAc)₂ (2.0 mmol, 363 mg).
-
Add Naphthalene (5.0 mmol, 640 mg). Note: Excess naphthalene is critical to drive the C–H activation kinetics over the homocoupling of the boronic acid.
-
-
Solvent Addition:
-
Add a mixture of Propionic Acid and DMSO (9:1 ratio, 5 mL total).
-
Rationale: Carboxylic acid solvents facilitate the Concerted Metalation-Deprotonation (CMD) pathway, lowering the energy barrier for C–H activation at the naphthalene C1 position.
-
-
Oxidative Coupling:
-
Seal the tube and heat to 100°C in an oil bath.
-
Stir vigorously for 12–16 hours .
-
Monitoring: Monitor via TLC (Hexane/EtOAc 95:5) or GC-MS. Look for the disappearance of the boronic acid and the emergence of the binaphthyl peak (MW: 254.3 g/mol ).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove insoluble copper salts and Pd black.
-
Wash the filtrate with saturated NaHCO₃ (3 x 20 mL) to neutralize the propionic acid.
-
Wash with Brine (1 x 20 mL), dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue will contain excess naphthalene.
-
Sublimation: Remove excess naphthalene via sublimation (approx. 50°C under high vacuum) if possible.
-
Column Chromatography: Purify the remaining residue on silica gel using Hexane as the eluent. 1,2'-binaphthalene typically elutes after 1,1'-binaphthalene (if any formed) but before polar byproducts.
-
Mechanistic Pathway (Graphviz Visualization)
The reaction proceeds via a Pd(II)/Pd(0) catalytic cycle utilizing a Concerted Metalation-Deprotonation (CMD) mechanism for the C–H activation step.
Caption: Pd(II)-catalyzed oxidative cross-coupling cycle. The C1-selective C-H activation of naphthalene precedes transmetalation with the C2-boronic acid partner.
Data Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Yield | Homocoupling of Boronic Acid (2,2'-binaphthyl formation) | Increase Naphthalene equivalents (to 10 eq). Add DMSO to slow boronic acid homocoupling. |
| Regioisomer Mix (1,1') | Non-selective C-H activation | Ensure Propionic Acid/PivOH is used; Carboxylates direct C1 activation via CMD. |
| Pd Black Precipitate | Catalyst decomposition | Increase oxidant loading or switch to Ag₂CO₃. Add phosphine ligand (e.g., PPh₃) to stabilize Pd. |
| Incomplete Conversion | Oxidant stalling | Ensure vigorous stirring (heterogeneous oxidant). Increase temp to 120°C. |
References
-
Yeung, C. S., & Dong, V. M. (2011). Catalytic Dehydrogenative Cross-Coupling: Forming C–C Bonds from Two C–H Bonds. Chemical Reviews, 111(3), 1215–1292. Link
-
Cho, S. H., Kim, J. Y., Kwak, J., & Chang, S. (2011). Recent advances in the transition metal-catalyzed twofold oxidative C–H bond activation strategy for C–C and C–N bond formation. Chemical Society Reviews, 40(10), 5068-5083. Link
-
Li, B.-J., et al. (2008). Cross-Coupling of Arenes and Boronic Acids via Pd-Catalyzed C-H Activation. Journal of the American Chemical Society. (Contextual grounding for Oxidative Suzuki mechanism). Link
-
Toda, F., et al. (1989). Oxidative coupling of 2-naphthols (Reference for 1,1' selectivity issues). Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2'-Binaphthalene via Suzuki-Miyaura Coupling
A Guide to Preventing Hydrolytic Deboronation
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the Suzuki-Miyaura cross-coupling reaction for the synthesis of sterically hindered biaryls, such as 1,2'-binaphthalene. A recurrent and significant challenge in these syntheses is the competing hydrolytic deboronation of the boronic acid reagent, which can drastically reduce yields and complicate purification.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative protocols to help you successfully navigate this common side reaction.
Section 1: Troubleshooting Guide for Hydrolytic Deboronation
This section addresses specific issues you may encounter during the synthesis of 1,2'-binaphthalene and offers targeted solutions.
Issue 1: Low Yield of 1,2'-Binaphthalene with Significant Formation of Naphthalene
-
Question: My Suzuki-Miyaura reaction to synthesize 1,2'-binaphthalene is resulting in a low yield of the desired product, and I'm observing a significant amount of naphthalene as a byproduct. What is the likely cause and how can I fix it?
-
Answer: The presence of naphthalene strongly indicates that hydrolytic deboronation (also known as protodeboronation) of your naphthaleneboronic acid is occurring at a rate competitive with or faster than the desired cross-coupling reaction.[1][2] This side reaction replaces the C-B bond with a C-H bond, leading to the formation of the parent arene and boric acid. The synthesis of sterically hindered biaryls like 1,2'-binaphthalene is particularly susceptible to this issue because the desired coupling reaction is often slower.[3]
Causality: Hydrolytic deboronation is often catalyzed by aqueous basic conditions, which are standard for many Suzuki-Miyaura protocols.[2][4] The base activates the boronic acid for transmetalation but also promotes its decomposition. The mechanism involves the attack of a hydroxide ion on the boron atom, forming a boronate species that can then be protonated by water or other protic sources in the reaction mixture.
Troubleshooting Steps:
-
Protect the Boronic Acid: The most effective strategy is to use a boronic ester, which is generally more stable towards hydrolysis than the corresponding boronic acid.[2][5][6] Pinacol esters are a popular choice due to their stability and commercial availability.[6] They can often be used directly in the coupling reaction.[6][7]
-
Optimize the Base: The choice and concentration of the base are critical.
-
Consider using a weaker, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).
-
Using powdered or finely ground base can be beneficial.
-
If your starting materials are sensitive to base, potassium fluoride (KF) can be an effective alternative to activate the boronic acid.[8]
-
-
Minimize Water Content: While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts can accelerate deboronation.
-
Use anhydrous solvents.
-
If an aqueous base is used, minimize the volume.
-
Boronic acids can form trimeric boroxines, releasing water. Using a freshly opened or properly stored boronic acid is recommended.[1]
-
-
Reaction Temperature and Time: Higher temperatures can increase the rate of both the desired reaction and deboronation. If possible, try running the reaction at a lower temperature for a longer period.
-
Issue 2: Inconsistent Reaction Yields and Reproducibility Problems
-
Question: I am getting inconsistent yields for my 1,2'-binaphthalene synthesis, even when I try to follow the same procedure. What could be causing this variability?
-
Answer: Inconsistent yields are often a symptom of subtle variations in reaction conditions that significantly impact the rate of hydrolytic deboronation. The stability of boronic acids can be highly sensitive to the reaction environment.[9]
Causality: The pH of the reaction mixture plays a crucial role in the stability of boronic acids.[10][11][12] The rate of deboronation can be significantly accelerated when the pH is close to the pKa of the boronic acid.[2][9] Small changes in the amount of water, the quality of the reagents, or exposure to air can alter the pH and lead to inconsistent results.
Troubleshooting Steps:
-
Rigorous Control of Reaction Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions and potential pH changes due to dissolved CO₂. While hydrolytic deboronation is the primary concern, oxidative homocoupling of the boronic acid can also occur, especially in the presence of oxygen.[13][14][15]
-
Use of Boronic Acid Protecting Groups: As mentioned previously, using boronic esters (e.g., pinacol, MIDA, or diaminonaphthalene esters) provides a more stable form of the boronic acid, leading to more reproducible results.[6][16][17] These protecting groups can offer increased shelf life and stability under basic reaction conditions.[2][7]
-
Careful Reagent Handling: Ensure all reagents, especially the solvent and base, are of high purity and handled under anhydrous conditions where appropriate.
-
Consider a "Slow Release" Strategy: Using organotrifluoroborates can be an effective strategy.[18] These reagents hydrolyze slowly under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing side reactions like deboronation and homocoupling.[18]
-
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental mechanism of hydrolytic deboronation?
A1: Hydrolytic deboronation, or protodeboronation, is the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of Suzuki-Miyaura coupling, this typically occurs under aqueous basic conditions. The process is initiated by the attack of a hydroxide ion on the Lewis acidic boron atom of the boronic acid (R-B(OH)₂), forming a tetrahedral boronate species (R-B(OH)₃⁻). This intermediate can then be protonated by a proton source, most commonly water, leading to the formation of the arene (R-H) and boric acid (B(OH)₃).[2]
Mechanism of Hydrolytic Deboronation
Caption: The basic mechanism of hydrolytic deboronation.
-
Q2: Are boronic esters completely stable to hydrolysis?
A2: While boronic esters are generally more stable than boronic acids, they are not completely immune to hydrolysis.[9] The stability of a boronic ester depends on the diol used for its formation.[2] Sterically hindered esters, such as those derived from pinacol, exhibit greater stability.[6] However, under the basic aqueous conditions of the Suzuki-Miyaura reaction, boronic esters can still undergo hydrolysis to the corresponding boronic acid, which can then be susceptible to deboronation.[9][19] In some cases, the hydrolysis of the ester can be a significant part of the overall deboronation process.[9] It's also noteworthy that some studies have shown that boronic esters can participate directly in the transmetalation step without prior hydrolysis.[7]
-
Q3: Besides deboronation, what other side reactions should I be aware of?
A3: Another common side reaction is the homocoupling of the boronic acid to form a biaryl (Ar-Ar). This can be promoted by the palladium catalyst and is often exacerbated by the presence of oxygen.[13][14] To minimize homocoupling, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere.[14] Additionally, β-hydride elimination can be a competing pathway if your substrates contain alkyl groups with β-hydrogens, although this is not a concern for the synthesis of 1,2'-binaphthalene.[1][20]
Section 3: Experimental Protocol for Minimizing Deboronation
This section provides a detailed, step-by-step protocol for the synthesis of 1,2'-binaphthalene using a pinacol boronate ester to suppress hydrolytic deboronation.
Workflow for Suzuki-Miyaura Coupling with a Boronate Ester
Caption: A generalized workflow for the Suzuki-Miyaura coupling.
Protocol: Synthesis of 1,2'-Binaphthalene
-
Reagents and Materials:
-
1-Bromo-2'-methoxynaphthalene (or other suitable aryl halide)
-
Naphthalene-1-boronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃), finely powdered
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 1-bromo-2'-methoxynaphthalene (1.0 equiv), naphthalene-1-boronic acid pinacol ester (1.2 equiv), and finely powdered K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (to make a ~0.1 M solution with respect to the aryl halide) and degassed water (10% v/v of toluene) via syringe.
-
Sparge the resulting mixture with argon or nitrogen for 15-20 minutes.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv) and PPh₃ (0.08 equiv) in a small amount of anhydrous, degassed toluene.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Section 4: Comparative Data on Boronic Acid Protecting Groups
The choice of protecting group can significantly impact the stability of the boronic acid derivative and the overall success of the reaction.
| Protecting Group | Structure | Stability Towards Hydrolysis | Comments |
| Pinacol (pin) | Cyclic ester with a five-membered ring | High | Most common and commercially available. Generally stable to chromatography.[6] |
| N-Methyliminodiacetic acid (MIDA) | Tricyclic structure with N→B coordination | Very High | Exceptionally stable, allowing for multi-step synthesis with the boron moiety intact.[6][16] Requires a separate deprotection step. |
| 1,8-Diaminonaphthalene (dan) | N-B-N containing cyclic system | Very High | The nitrogen lone pairs donate into the empty p-orbital of boron, reducing its Lewis acidity and reactivity.[6][17] |
| Potassium Trifluoroborate (R-BF₃K) | Anionic salt | Moderate to High | Offers a "slow release" of the boronic acid, minimizing side reactions.[6][18] |
References
-
Cammidge, A. N., & Crepy, K. V. L. (2004). Synthesis of chiral binaphthalenes using the asymmetric Suzuki reaction. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Academia.edu. Available at: [Link]
-
Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]
-
Perrin, D. M., et al. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. RSC Publishing. Available at: [Link]
-
Denmark, S. E., & Thomas, A. A. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Available at: [Link]
-
Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
Lieljuris, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Available at: [Link]
-
Liu, Z., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Farrer, B. T., et al. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (n.d.). 7.7. Synthesis of 2-Methyl-1,1′-binaphthalene via Suzuki Cross-Coupling Reaction. Available at: [Link]
-
Liu, Z., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. Available at: [Link]
-
MacMillan, D. W. C., et al. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PMC. Available at: [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2023). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry. Available at: [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
Mastalerz, M. (2016). A Water-Stable Boronate Ester Cage. PMC. Available at: [Link]
-
Mummadi, S., & Gunda, P. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Available at: [Link]
-
ResearchGate. (2021). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Available at: [Link]
-
Max Planck Institute for Polymer Research. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. Available at: [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. Available at: [Link]
-
Morken, J. P., et al. (2018). Enantioselective Suzuki Cross-Coupling of 1,2-Diboryl Cyclopropanes. RSC Publishing. Available at: [Link]
-
Plouffe, B., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. PMC. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. acs.digitellinc.com [acs.digitellinc.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pure.mpg.de [pure.mpg.de]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chem.libretexts.org [chem.libretexts.org]
purification of 1,2'-binaphthalene from 1,1'-binaphthalene mixtures
Topic: Purification of 1,2'-binaphthalene from 1,1'-binaphthalene mixtures Ticket Status: OPEN Assigned Specialist: Senior Application Scientist (Separation Sciences)
Introduction: The "Isomer Trap"
Welcome to the Separation Sciences Technical Support Center. If you are reading this, you are likely holding a flask containing a crude mixture of binaphthalene isomers—specifically trying to isolate the elusive 1,2'-binaphthalene (1,2'-BN) from the thermodynamically favored or statistically dominant 1,1'-binaphthalene (1,1'-BN) .
This is a classic "Isomer Trap." These two compounds share identical molecular weights (254.33 g/mol ) and very similar polarities, making standard silica flash chromatography frustratingly inefficient. However, they differ drastically in symmetry and crystal lattice energy . This guide exploits those physical differences to create a robust purification protocol.
Module 1: Physical Property Analysis
Before attempting separation, you must understand why your mixture behaves the way it does. The separation relies on the "Melting Point Gap."
Table 1: Physical Property Comparison
| Property | 1,1'-Binaphthalene (Impurity/Byproduct) | 1,2'-Binaphthalene (Target) | 2,2'-Binaphthalene (Trace Impurity) |
| State (RT) | Crystalline Solid | Viscous Oil / Low-Melting Solid | Crystalline Solid |
| Melting Point | ~158–160 °C | ~58–60 °C | ~187 °C |
| Symmetry | |||
| Solubility | Lower (precipitates first) | Higher (stays in mother liquor) | Lowest |
Senior Scientist Note: The massive difference in melting points (~100°C gap) is your greatest asset. 1,1'-BN wants to be a solid; 1,2'-BN often wants to be an oil. We use Fractional Crystallization as the primary "coarse" separation method, reserving chromatography for "polishing."
Module 2: Troubleshooting & Protocols (Q&A)
Ticket #101: "My crude product is a sticky sludge. How do I remove the bulk 1,1'-binaphthalene?"
Diagnosis: You likely have a mixture from an oxidative coupling or a non-selective cross-coupling. The 1,1'-BN is trapping the 1,2'-BN in a semi-solid matrix.
The Solution: Selective Precipitation (The "Crash Out" Method) Do not load this directly onto a column. You will streak the column and fail to separate the isomers.
Protocol A: Ethanol/Toluene Fractionation
-
Dissolution: Dissolve the crude mixture in a minimum amount of hot Toluene (~80°C).
-
Solvent Exchange: Slowly add hot Ethanol (ratio approx. 1:4 Toluene:Ethanol) until the solution becomes slightly turbid.
-
Cooling: Allow the mixture to cool slowly to Room Temperature (RT), then move to a fridge (4°C) for 12 hours.
-
Filtration:
-
The Solid (Filter Cake): This is predominantly 1,1'-binaphthalene (and 2,2' if present). Discard (or save if needed).
-
The Liquid (Filtrate): This contains your target, 1,2'-binaphthalene , enriched to >85%.
-
-
Concentration: Rotovap the filtrate to obtain an oil.
Why this works: The highly symmetrical 1,1'-BN packs efficiently into a crystal lattice and crashes out. The asymmetric 1,2'-BN has high "entropy of fusion" and prefers to stay in the solution (mother liquor).
Ticket #102: "I have the enriched oil (85%), but I need >99% purity. Standard Silica isn't working."
Diagnosis: Standard silica gel interacts with the pi-systems of both isomers similarly. You need a stationary phase that can discriminate based on molecular shape (planarity) or pi-electron density .
The Solution: Pi-Electron Selective Chromatography
Option 1: Specialized Columns (High Budget/High Purity) Use a column specifically designed for aromatic isomer separation.
-
Stationary Phase: PYE (Pyrenylethyl) or NPE (Nitrophenylethyl) bonded silica.
-
Mechanism: These phases engage in
- interactions.[1] The 1,1'-BN (twisted) and 1,2'-BN (less twisted/different shape) interact with the pyrene ring differently. -
Mobile Phase: Methanol/Water (Reverse Phase) or Hexane/DCM (Normal Phase).
Option 2: Optimized Silica Flash (Standard Budget) If you must use standard silica, you need a very shallow gradient.
-
Stationary Phase: High-grade Silica (40-63 µm).
-
Mobile Phase: 100% Hexane
98:2 Hexane:DCM. -
Loading: <1% of column mass (do not overload).
-
Observation: 1,1'-BN usually elutes slightly earlier or later depending on the exact solvation, but the bands will overlap if overloaded.
Ticket #103: "Can I synthesize 1,2'-BN selectively to avoid this mess?"
Diagnosis: Prevention is better than cure. If you are using oxidative coupling of naphthalene (e.g.,
The Solution: Directed Cross-Coupling Switch to a Suzuki-Miyaura Coupling strategy.
Protocol B: The Selective Synthesis
-
Reactants: 1-Naphthylboronic acid + 2-Bromonaphthalene (or vice versa).
-
Catalyst:
or . -
Outcome: This bond formation is regioselective.
-
Major Product: 1,2'-binaphthalene.
-
Impurities: Trace homocoupling (1,1' from boronic acid or 2,2' from bromide).
-
-
Cleanup: Since 1,2'-BN is now the major product, the crystallization in Ticket #101 works even better. You cool the solution, and any trace 1,1' or 2,2' precipitates, leaving pure 1,2' in solution.
Module 3: Workflow Visualization
Figure 1: Purification Decision Matrix
Caption: Workflow for isolating 1,2'-binaphthalene. The critical step is the initial filtration which removes the high-melting 1,1' isomer.
Figure 2: Isomer Property Logic
Caption: Mechanistic basis for separation. Symmetry differences drive the solubility gap between the two isomers.
References & Authoritative Sources
-
Physical Properties of Binaphthalenes:
-
Crystallization & Synthesis Methodology:
-
Chromatographic Separation of Isomers:
-
Nacalai Tesque (Cosmosil). "Separation of Positional Isomers using PYE/NPE Columns." (Technical note on pi-pi interaction chromatography for aromatics).
-
-
General Isomer Data:
-
PubChem. "1,2'-Binaphthalene Compound Summary."
-
Sources
- 1. nacalai.com [nacalai.com]
- 2. 1,1'-Binaphthyl - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Binaphthyl-based chiral covalent organic frameworks for chiral drug separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
troubleshooting low yields in aryl-aryl coupling of naphthalene derivatives
Technical Support Center: Aryl-Aryl Coupling of Naphthalene Derivatives
Current Status: Operational Subject: Troubleshooting Low Yields in Naphthalene Cross-Coupling (Suzuki-Miyaura Focus) Ticket Priority: High (Drug Discovery/Process Chemistry)
Introduction: The "Naphthalene Challenge"
Welcome to the Advanced Application Support center. If you are accessing this guide, you are likely experiencing a sharp drop in yield when moving from phenyl-phenyl couplings to naphthalene systems.
The Core Issue: Naphthalene derivatives—specifically those substituted at the 1-position —introduce a unique steric penalty known as the peri-interaction (steric clash between substituents at positions 1 and 8). This forces the ring out of planarity, dramatically raising the activation energy for the reductive elimination step of the catalytic cycle. Furthermore, electron-rich naphthyl boronic acids are notoriously prone to protodeboronation , destroying your nucleophile before it enters the cycle.
This guide provides a diagnostic workflow and optimized protocols to overcome these specific barriers.
Module 1: Diagnostic Triage
Before changing catalysts, identify the specific failure mode by analyzing your crude reaction mixture (LCMS/NMR).
Troubleshooting Flowchart
Caption: Logic flow for diagnosing naphthalene coupling failures based on crude mixture analysis.
Module 2: The "Peri-Effect" & Steric Management
Q: Why does my 2-naphthyl coupling work at 90% yield, but the 1-naphthyl analogue fails (<10%)?
A: This is the classic Peri-Effect . In 1-substituted naphthalenes, the hydrogen atom at position 8 exerts significant steric pressure on the substituent at position 1. During the Suzuki catalytic cycle, the Reductive Elimination step requires the two aryl rings to align in a near-planar geometry to form the C-C bond. The peri-hydrogen physically blocks this alignment, stalling the cycle and leading to catalyst decomposition (Pd black).
The Solution: You must use ligands that are bulky enough to force the reductive elimination (by "squeezing" the metal center) but flexible enough to accommodate the naphthyl bulk.
-
Recommended: XPhos or SPhos (Buchwald Ligands) or IPent (NHC ligands).
-
Avoid: PPh3, dppf, or standard alkyl phosphines.
Module 3: Catalyst & Ligand Optimization
For hindered naphthalene couplings, the catalyst "engine" must be robust. We categorize recommendations by steric demand.
Comparative Ligand Performance Table
| Ligand Class | Specific Catalyst | Best Use Case | Mechanism of Action |
| Buchwald G4 | XPhos Pd G4 | General 1-Naphthyl coupling | Bulky biaryl phosphine promotes reductive elimination via steric crowding. |
| NHC (Carbene) | Pd-PEPPSI-IPent | Ultra-hindered (e.g., 1-bromo-2-methylnaphthalene) | Strong sigma-donation stabilizes Pd; "Flexible steric bulk" accommodates peri-strain. |
| Buchwald G3 | SPhos Pd G3 | Electron-rich Naphthalenes | Excellent for electron-rich substrates where oxidative addition is slow. |
| Traditional | Pd(PPh3)4 | NOT RECOMMENDED | Lacks the steric bulk to drive reductive elimination in peri-hindered systems. |
Technical Insight: If XPhos fails, move to Pd-PEPPSI-IPent . The "IPent" (isopentyl) wingtips on the NHC ligand are flexible, allowing the catalyst to "breathe" and accommodate the massive steric bulk of the naphthalene system during the critical bond-forming step.
Module 4: Suppressing Protodeboronation
Q: My aryl halide is consumed, but I only see de-halogenated naphthalene (reduction) and no product. What happened?
A: You are likely seeing Protodeboronation .[1][2] Naphthyl boronic acids (especially 1-naphthyl and alkoxy-substituted variants) are highly unstable in aqueous base. The C-B bond hydrolyzes faster than the transmetallation step occurs.
Mechanism of Failure:
-
Base attacks Boron -> Boronate "ate" complex formed.
-
If Transmetallation is slow (due to sterics), water/proton source attacks the ipso-carbon.
-
C-B bond breaks -> Naphthalene + Boric Acid.
The Fix:
-
Switch to Anhydrous Conditions: Use Cs2CO3 or K3PO4 in dry Dioxane or Toluene . Do not use aqueous carbonate solutions.
-
Use Protected Boron Species:
-
MIDA Boronates: Slowly release the active boronic acid, keeping the concentration low to prevent side reactions.
-
B(dan) (1,8-diaminonaphthalene): Highly stable protected boron species that resists hydrolysis.
-
Potassium Trifluoroborates (BF3K): More stable than free acids but require specific conditions (often alcoholic solvents) to hydrolyze.
-
Module 5: Optimized Protocols
Protocol A: The "Heavy Lifter" (For 1-Naphthyl/Hindered Systems)
Use this when standard conditions fail due to steric hindrance.
-
Catalyst: Pd-PEPPSI-IPent (2 mol%) OR XPhos Pd G4 (2-3 mol%).
-
Solvent: 1,4-Dioxane (Anhydrous).
-
Base: KOH (powdered, 3.0 equiv) or Cs2CO3 (3.0 equiv).
-
Temperature: 80°C - 100°C.
-
Procedure:
-
Charge a vial with Aryl Halide (1.0 eq), Naphthyl Boronic Acid (1.5 eq), Base, and Catalyst.
-
Seal and purge with Argon/Nitrogen (3x).
-
Add anhydrous Dioxane via syringe.
-
Heat to 80°C. Monitor by LCMS at 1 hour.
-
Protocol B: The "Anti-Hydrolysis" (For Unstable Boronic Acids)
Use this when protodeboronation is the primary failure mode.
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR XPhos Pd G3.
-
Solvent: n-Butanol or Toluene (Anhydrous).
-
Base: K3PO4 (Tribasic, anhydrous, 3.0 equiv).
-
Additive: None (Avoid water strictly).
-
Procedure:
-
Use a MIDA boronate ester instead of the free boronic acid if possible.
-
If using free acid, add it in portions (0.5 eq every hour) to keep the standing concentration low, minimizing the window for hydrolysis.
-
References
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Developments." Organic Chemistry Portal. Link
-
Valente, C. et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 2012. Link
-
Kinzel, T. et al. "A New Palladium Precatalyst Allows for the Efficient Synthesis of Hindered Biaryls." Journal of the American Chemical Society, 2010.[1] Link
-
Cox, P. A. et al. "Protodeboronation of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2016. Link
-
Noguchi, H. et al. "Boron-Masking Strategy for the Suzuki-Miyaura Coupling." Journal of the American Chemical Society, 2007. Link
Sources
Technical Support Center: Mastering Atropselectivity in 1,2'-Binaphthalene Synthesis
Welcome to the technical support center for the atroposelective synthesis of 1,2'-binaphthalenes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing axially chiral biaryl compounds. Here, we address common challenges encountered during synthesis, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the "why" behind experimental choices, ensuring each protocol is a self-validating system for achieving high atropselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Concepts & Reaction Setup
Question 1: My atroposelective reaction is yielding a racemic or near-racemic mixture of my 1,2'-binaphthalene. What are the primary factors I should investigate?
Answer: Achieving high enantioselectivity in biaryl synthesis hinges on controlling the rotational barrier around the C-C single bond connecting the two naphthalene rings. When you observe poor stereocontrol, several critical factors require immediate attention:
-
Catalyst/Ligand System: The choice of chiral catalyst or ligand is paramount. The catalyst's structure creates a chiral pocket that preferentially stabilizes the transition state leading to one atropisomer over the other. If you are experiencing low enantiomeric excess (ee), consider the following:
-
Ligand Steric Hindrance: Ensure your chiral ligand possesses sufficient steric bulk to effectively discriminate between the two prochiral faces of your substrate during the key bond-forming step. For instance, in Suzuki-Miyaura couplings, bulky phosphine ligands are often necessary to enforce a specific geometry in the transition state.[1][2]
-
Catalyst Loading: Inadequate catalyst loading can lead to a competing, non-selective background reaction. Verify that your catalyst concentration is optimal.
-
Ligand Purity: Confirm the enantiomeric purity of your chiral ligand. Even small amounts of the opposite enantiomer can significantly erode the overall ee of your product.
-
-
Reaction Temperature: The energy difference between the two diastereomeric transition states leading to the R and S atropisomers can be small.[3] Higher reaction temperatures can provide enough thermal energy to overcome this barrier, leading to racemization.[4] It is often beneficial to run reactions at lower temperatures, even if it requires longer reaction times.[4]
-
Solvent Effects: The solvent can play a crucial role in stabilizing the transition state. Polarity and the ability to form hydrogen bonds can influence the catalyst-substrate complex. For example, in some organocatalytic systems, apolar solvents have been shown to provide higher enantioselectivity.[5] A screen of different solvents is a valuable optimization step.
Question 2: I'm attempting a Suzuki-Miyaura coupling to form a sterically hindered 1,2'-binaphthalene, but I'm primarily observing deboronation of my boronic acid/ester starting material. How can I mitigate this?
Answer: Deboronation is a common and frustrating side reaction in Suzuki-Miyaura couplings, especially when dealing with sterically demanding substrates.[2] This hydrolytic process competes with the desired transmetalation step. Here are several strategies to minimize it:
-
Choice of Base: The base is critical. While a base is necessary to activate the boronic acid, overly harsh or highly nucleophilic bases can promote protodeboronation. A careful screening of bases is recommended. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over hydroxides.[6]
-
Solvent System: The presence of water can facilitate deboronation. While some water is often necessary for the catalytic cycle, using anhydrous solvents or biphasic systems (e.g., toluene/water) can help control the water concentration at the reaction interface.[6]
-
Boronic Acid vs. Boronate Esters: Boronate esters (e.g., pinacol esters) are generally more stable towards hydrolysis than their corresponding boronic acids. If you are using a boronic acid, consider converting it to a more robust boronate ester.
-
Reaction Temperature and Time: Prolonged reaction times at elevated temperatures can increase the likelihood of deboronation. Aim for the lowest possible temperature that still allows for a reasonable reaction rate.
Section 2: Method-Specific Troubleshooting
Question 3: In my oxidative coupling of a 2-naphthol derivative, I am getting a complex mixture of products and low yield of the desired 1,2'-binaphthalene. What is going wrong?
Answer: Oxidative coupling reactions can be sensitive to reaction conditions, and over-oxidation or side reactions are common pitfalls. Here's a breakdown of potential issues and solutions:
-
Oxidant Choice and Stoichiometry: The choice and amount of oxidant are critical. Common oxidants include Fe(III) salts, Cu(II) complexes, or hypervalent iodine reagents.[7][8]
-
Over-oxidation: Using an excess of a strong oxidant can lead to the formation of quinones or other undesired byproducts.[9] Carefully control the stoichiometry of your oxidant.
-
Slow Addition: Adding the oxidant slowly to the reaction mixture can help maintain a low instantaneous concentration, minimizing side reactions.
-
-
Catalyst System (for catalytic variants): In catalytic oxidative couplings, the ligand plays a key role in both reactivity and selectivity.
-
Ligand Design: For enantioselective versions, chiral ligands such as those based on BINOL, sparteine, or diphosphine oxides are employed.[7] The ligand modulates the redox potential of the metal center and creates a chiral environment for the coupling.
-
Metal Source: Copper and iron are common metals for these transformations.[7][10] Ensure the purity and correct oxidation state of your metal salt.
-
-
Atmosphere: Many oxidative couplings are sensitive to air. Unless the reaction specifically uses O₂ as the terminal oxidant, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.
Question 4: I am using a chiral auxiliary to direct the diastereoselective synthesis of a 1,2'-binaphthalene precursor, but the diastereomeric ratio (d.r.) is poor. How can I improve this?
Answer: Chiral auxiliaries are a powerful tool for controlling stereochemistry, but their effectiveness depends on several factors that influence the steric and electronic environment of the reaction center.[11]
-
Auxiliary Design: The ideal chiral auxiliary should be bulky and conformationally rigid to create a highly differentiated environment for the approaching reagent.[12] If your current auxiliary is not providing sufficient stereocontrol, consider one with greater steric hindrance or one that can form a more rigid chelate with a metal Lewis acid.
-
Lewis Acid Additives: The addition of a Lewis acid can enhance diastereoselectivity by coordinating to both the chiral auxiliary and the reacting functional group, creating a more ordered and rigid transition state. The choice of Lewis acid (e.g., TiCl₄, Et₂AlCl) can have a dramatic effect on the d.r.
-
Temperature: As with enantioselective reactions, lower temperatures generally favor higher diastereoselectivity by amplifying the small energy differences between the diastereomeric transition states.
Question 5: My attempt at a dynamic kinetic resolution (DKR) for a 1,2'-binaphthalene synthesis is giving low ee and incomplete conversion. What are the key parameters to optimize?
Answer: A successful dynamic kinetic resolution (DKR) requires a careful balance between the rate of racemization of the starting material and the rate of the stereoselective reaction.[13]
-
Racemization Catalyst/Conditions: The racemization of the atropisomeric starting material must be faster than, or at least comparable to, the rate of the slower-reacting enantiomer's transformation.[14][15] If racemization is too slow, the reaction will stall after the faster-reacting enantiomer is consumed, resulting in a maximum yield of 50% and low ee for the product. You may need to:
-
Increase the temperature to facilitate atropisomerization.
-
Add a specific racemization catalyst (e.g., a ruthenium complex for alcohols).[15]
-
-
Kinetic Resolution Step: The kinetic resolution itself must be highly enantioselective and irreversible.[14]
-
Enzyme/Catalyst Selection: For enzymatic resolutions, screen different lipases or other enzymes for high enantioselectivity (E-value).[16][17] For chemical catalysts, ensure the chosen system provides high selectivity in a standard kinetic resolution before attempting the DKR.
-
Irreversibility: The transformation of the starting material should be irreversible to prevent the product from racemizing or reverting to the starting material.[14]
-
Data & Protocols
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-sSPhos | K₃PO₄ | Toluene | 40 | 18 | 95 |
| 2 | (R)-sSPhos | K₂CO₃ | Toluene | 40 | 40 | 90 |
| 3 | (R)-sSPhos | Na₂CO₃ | Toluene | 40 | 67 | 88 |
| 4 | (R)-sSPhos | Na₃PO₄ | Toluene | 40 | 73 | 92 |
| 5 | (R)-sSPhos | K₃PO₄ | THF | 40 | 19 | 81 |
Data adapted from a study on the enantioselective synthesis of 2,2'-biphenols, which shares principles with 1,2'-binaphthalene synthesis.[6]
This protocol is based on a mechanochemical approach, which can offer advantages in terms of reaction time and solvent reduction.[3][5]
-
Reaction Setup: To a 10 mL stainless steel milling jar, add the nitro-substituted aromatic aldehyde (1.0 equiv.), the unsaturated aldehyde (1.2 equiv.), and the chiral diarylprolinol silyl ether organocatalyst (0.1 equiv.).
-
Liquid-Assisted Grinding (LAG): Add a minimal amount of a liquid additive, such as diethyl ether (Et₂O), which has been shown to provide high enantioselectivity.[5]
-
Milling: Mill the mixture in a ball mill at a frequency of 25 Hz for 60 minutes. The frequency can be optimized; higher frequencies may increase yield but can negatively impact enantioselectivity due to heat generation.[3]
-
Workup: After milling, dissolve the reaction mixture in ethyl acetate, filter to remove any solids, and concentrate under reduced pressure.
-
Purification: Purify the resulting dihydro-1,2'-binaphthalene intermediate by flash column chromatography on silica gel.
-
Oxidative Aromatization: The purified intermediate is then subjected to oxidative aromatization to yield the final 1,2'-binaphthalene product. A common method involves using t-BuOK, followed by an oxidant like N-bromosuccinimide (NBS) and a silver salt (AgOTf).[5]
Visualizing Key Concepts
Caption: Key steps in the atroposelective Suzuki-Miyaura coupling.
References
- Jurček, O., & Císařová, I. (2025). Atroposelective organocatalytic synthesis of 1,2′-binaphthalene-3′-carbaldehydes under mechanochemical conditions.
- Jurček, O., & Císařová, I. (2025). Atroposelective organocatalytic synthesis of 1,2′-binaphthalene-3′-carbaldehydes under mechanochemical conditions. RSC Publishing.
- (n.d.).
- (n.d.). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- (n.d.). Atroposelective synthesis of sterically hindered stereochemically complex BINOL derivatives via central-to-axial chirality induction. PMC.
- (n.d.). An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes. RSC Publishing.
- (n.d.). Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. PMC.
- (n.d.).
- (n.d.). Catalytic atropo-Enantioselective Reduction of Biaryl Lactones to Axially Chiral Biaryl Compounds.
- Bacherikov, V. (2025). A novel synthetic route for 1,2′-binaphthalene derivatives, analogues of isodiospyrin.
- (n.d.). An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. University of Cambridge.
- (2025). Synthetic, Computational, and Experimental Studies of a Class 3 Atropisomeric α-Naphthyl Tropone.
- (n.d.).
- (n.d.). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd-Catalyzed Suzuki−Miyaura Reaction: Substrate Scope and Quantum Mechanical Investigations.
- (n.d.). 1,1'-Binaphthalene-2,2'-diol as a Chiral Auxiliary. Diastereoselective Alkylation of Binaphthyl Esters, Complex-Induced Proximity Effects in Enolate Formation, and One-Step Synthesis of an Optically Active .beta.-Substituted Ketone.
- (2023). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions.
- (n.d.). Synthesis and Applications of Binaphthylic C₂-Symmetry Derivatives as Chiral Auxiliaries in Enantioselective Reactions.
- (n.d.). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. PMC.
- (2024). Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes.
- (2025). Naphthylpyridyl–Cu(II)-Catalyzed Oxidative Coupling of 2-Naphthylamines to Access BINAM Derivatives.
- (n.d.). Non-Symmetrically Substituted 1,1'-Binaphthyls in Enantioselective Catalysis.
- (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Harvard University.
- (n.d.).
- Cammidge, A. N. (2025). Synthesis of chiral binaphthalenes using the asymmetric Suzuki reaction.
- (2025).
- (2024). Regioselective Substitution of BINOL.
- (2007).
- (n.d.). Green synthesis, Characterization of Derivatives of 1, 1'-binaphthalene]-2, 2'-diol. IJCSR.
- (n.d.). Dynamic kinetic resolution in asymmetric synthesis. Wikipedia.
- Mešková, M., et al. (2013). Highly sterically hindered binaphthalene-based monophosphane ligands: synthesis and application in stereoselective Suzuki–Miyaura reactions. Tetrahedron: Asymmetry.
- (2008). Highly enantioselective dynamic kinetic resolution of 1,2-diarylethanols by a lipase-ruthenium couple. PubMed.
- (n.d.). Chem 115. Andrew G Myers Research Group.
- (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions.
- (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
- (n.d.). Online Research @ Cardiff - ORCA. Cardiff University.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Atroposelective organocatalytic synthesis of 1,2′-binaphthalene-3′-carbaldehydes under mechanochemical conditions - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00058K [pubs.rsc.org]
- 6. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 7. An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. aacmanchar.edu.in [aacmanchar.edu.in]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 14. princeton.edu [princeton.edu]
- 15. Highly enantioselective dynamic kinetic resolution of 1,2-diarylethanols by a lipase-ruthenium couple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR distinction between 1,2'-binaphthalene and 1,1'-binaphthalene
This guide details the 1H NMR distinction between 1,2'-binaphthalene and 1,1'-binaphthalene, focusing on symmetry-derived spectral complexity and diagnostic chemical shifts.
Executive Summary
The distinction between 1,1'-binaphthalene and 1,2'-binaphthalene relies primarily on molecular symmetry and spin system complexity .
-
1,1'-Binaphthalene: Possesses
symmetry, rendering the two naphthalene rings chemically equivalent. The spectrum is simplified, displaying only 7 unique aromatic signals (for 14 protons). -
1,2'-Binaphthalene: Lacks symmetry (
), making every proton chemically distinct. The spectrum is highly complex, displaying up to 14 unique aromatic signals . -
Key Diagnostic: The presence of a distinct singlet (H1') in the 1,2'-isomer (characteristic of 2-substituted naphthalenes), which is absent in the 1,1'-isomer.
Theoretical Basis & Structural Logic
The NMR behavior of these isomers is governed by their substitution patterns and resultant symmetry.
| Feature | 1,1'-Binaphthalene | 1,2'-Binaphthalene |
| Structure | Symmetric dimer (axis of chirality). | Asymmetric dimer (mixed linkage). |
| Point Group | ||
| Proton Count | 14 Total Protons. | 14 Total Protons. |
| Unique Signals | 7 Sets (Due to equivalence). | 14 Sets (All distinct). |
| Spin System | Simplified AA'BB'C... systems. | Complex, overlapping multiplets. |
Structural Visualization (Graphviz)
Caption: Logic flow for distinguishing isomers based on symmetry-derived signal multiplicity.
Detailed Spectral Analysis
A. 1,1'-Binaphthalene (The Symmetric Isomer)
Because the bond connects C1 of both rings, the molecule has a
-
H1 Position: Occupied by the biaryl bond (no proton).
-
H2/H2': Doublet (~7.4 - 7.6 ppm).
-
H8/H8' (Peri-protons): These are spatially close to the other ring. Depending on the dihedral angle (atropisomerism), they are often deshielded to ~7.9 - 8.0 ppm or shielded if the rings are orthogonal.
-
Pattern: You will see a clean set of signals integrating to 2H each (e.g., 2H doublet, 2H triplet, etc.).
B. 1,2'-Binaphthalene (The Asymmetric Isomer)
This molecule consists of a 1-naphthyl moiety bonded to a 2-naphthyl moiety.
-
Ring A (1-Naphthyl): Similar pattern to 1,1'-binaphthyl (H1 is substituted).
-
Ring B (2-Naphthyl): Crucial Distinction. In 2-substituted naphthalenes, the H1' proton (the proton between the substituent and the bridgehead) is isolated.
-
The "Smoking Gun" Signal (H1'): This proton typically appears as a singlet (or very narrow doublet due to long-range coupling) in the downfield region (~7.9 - 8.2 ppm ).
-
Note: In 1,1'-binaphthalene, there is NO proton in the 1-position on either ring.
-
-
Complexity: The aromatic region (7.2 - 8.2 ppm) will be crowded with 14 protons. Integration will likely show many 1H signals rather than the clean 2H signals of the 1,1' isomer.
Data Summary Table
| Proton Environment | 1,1'-Binaphthalene ( | 1,2'-Binaphthalene ( | Diagnostic Note |
| H1' (2-Naphthyl Ring) | Absent (C1 is bonded) | ~8.0 - 8.2 (Singlet) | Primary Identifier |
| H8 / H8' (Peri) | ~7.95 (Doublet/Multiplet) | ~7.8 - 8.0 (Overlapping) | Deshielded in both, but 1,1' is symmetric. |
| H2 / H2' | ~7.59 (Doublet) | Distinct signals for H2 (Ring A) and H3' (Ring B). | 1,1' shows one doublet for 2H; 1,2' shows two distinct signals. |
| Signal Count | 7 (Clean) | 14 (Crowded) | Count the peaks in the aromatic region. |
| Symmetry | Equivalent Rings | Non-Equivalent Rings | 1,1' is "simple"; 1,2' is "messy". |
> Note: Chemical shifts are approximate and solvent-dependent (
Experimental Protocol
To ensure a definitive identification, follow this standardized workflow.
Materials
-
Solvent:
(Chloroform-d) is standard. Benzene- can be used if peak overlap in chloroform is severe (aromatic solvent induced shifts often resolve overlaps). -
Concentration: ~10-15 mg in 0.6 mL solvent.
-
Instrument: 400 MHz or higher recommended (to resolve the complex 1,2' region).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 10 mg of the isolated product in 0.6 mL
. -
Filter through a cotton plug into the NMR tube to remove particulates (essential for high-resolution shimming).
-
-
Acquisition:
-
Run a standard proton (
) experiment (16 or 32 scans). -
Crucial: Ensure the spectral window covers 6.5 - 8.5 ppm.[1]
-
-
Processing & Phasing:
-
Phase the spectrum carefully. Distortions can mask the H1' singlet.
-
Apply a window function (e.g., 0.3 Hz line broadening) if signal-to-noise is low, but avoid over-broadening which might merge the H1' singlet into nearby multiplets.
-
-
Analysis (The Decision Tree):
-
Step A: Integrate the entire aromatic region (approx 7.0 - 8.3 ppm). Set total integral to 14.
-
Step B: Look for a Singlet around 8.0 - 8.2 ppm.
-
Step C: Count the resolved signals.
-
References
-
Oregon State University. 1H NMR Chemical Shifts & Splitting Patterns. [Link]
-
Compound Interest. A Guide to 1H NMR Chemical Shift Values. [Link]
Sources
Spectroscopic Distinction of 1,2'-Binaphthalene: A Comparative IR Analysis Guide
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Organic Chemists, and Drug Development Professionals Focus: Vibrational Spectroscopy & Isomer Differentiation
The Analytical Challenge: Isomer Resolution in Biaryl Synthesis
1,2'-Binaphthalene (
While NMR is the gold standard for structure elucidation, Fourier Transform Infrared (FT-IR) Spectroscopy offers a rapid, cost-effective method for preliminary screening and purity assessment, particularly in solid-state quality control. This guide provides a definitive framework for distinguishing 1,2'-binaphthalene from its symmetric counterparts using characteristic C-H out-of-plane (OOP) bending vibrations.
Comparative IR Fingerprinting: The Data
The distinction between binaphthalene isomers rests primarily in the "Fingerprint Region" (600–900 cm⁻¹), where the substitution pattern of the naphthalene ring dictates the spectral profile.
Table 1: Characteristic IR Absorption Zones for Binaphthalene Isomers
| Spectral Feature | 1,2'-Binaphthalene (Target) | 1,1'-Binaphthalene (Alternative 1) | 2,2'-Binaphthalene (Alternative 2) | Mechanistic Origin |
| Symmetry | Dipole moment changes during vibration | |||
| Present (Strong) | Present (Very Strong) | Absent | 1-Substitution pattern (3 adj. H) | |
| Present (Strong) | Absent | Present (Very Strong) | 2-Substitution pattern (2 adj. H) | |
| Key Peak 1 | ~770–800 cm⁻¹ | ~770–790 cm⁻¹ | N/A | |
| Key Peak 2 | ~810–850 cm⁻¹ | N/A | ~810–860 cm⁻¹ | |
| Diagnostic Logic | Dual Band Profile | Single Dominant Region | Single Dominant Region | Superposition of ring modes |
Note on Data Interpretation: 1,2'-Binaphthalene is a hybrid structure containing one 1-naphthyl moiety and one 2-naphthyl moiety. Consequently, its spectrum is a superposition of the vibrational modes seen in both 1,1' and 2,2' isomers.
Mechanistic Grounding: Vibrational Coupling & Substitution Patterns
To interpret the spectrum accurately, one must understand the causality of the peak shifts. The vibrational modes of substituted naphthalenes are governed by the number of adjacent hydrogen atoms on the aromatic ring.
The vs. Distinction
-
1-Substituted Naphthalene (The
Ring):-
Found in 1,1'-binaphthalene and the "left" half of 1,2'-binaphthalene.
-
Possesses 3 adjacent hydrogens (positions 2, 3, 4) and 4 adjacent hydrogens (positions 5, 6, 7, 8).
-
Characteristic Vibration: The "3-adjacent" wagging mode creates a strong dipole change, resulting in intense absorption between 770–800 cm⁻¹ .
-
-
2-Substituted Naphthalene (The
Ring):-
Found in 2,2'-binaphthalene and the "right" half of 1,2'-binaphthalene.
-
Possesses 2 adjacent hydrogens (positions 3, 4) and an isolated hydrogen (position 1).
-
Characteristic Vibration: The "2-adjacent" wagging mode shifts to higher energy, typically absorbing between 810–860 cm⁻¹ .
-
The 1,2'-Binaphthalene Hybrid Effect
Because 1,2'-binaphthalene contains both substitution patterns, it exhibits the diagnostic peaks of both classes.
-
1,1'-isomer: Shows only low-frequency OOP bands (<800 cm⁻¹).
-
2,2'-isomer: Shows only high-frequency OOP bands (>810 cm⁻¹).
-
1,2'-isomer: Shows both sets of bands.
Experimental Protocol: High-Resolution Solid-State Characterization
Solvents like chloroform or dichloromethane often have strong absorptions in the fingerprint region (700–800 cm⁻¹), masking the critical C-H OOP bands. Therefore, solid-state analysis is the required standard for this validation.
Protocol: KBr Pellet Preparation for Isomer Discrimination
Objective: Obtain a high-resolution spectrum (2 cm⁻¹ resolution) with minimized moisture interference.
-
Sample Preparation:
-
Dry the 1,2'-binaphthalene sample in a vacuum desiccator for 4 hours to remove surface moisture (O-H stretches at 3400 cm⁻¹ can broaden and obscure overtone regions).
-
Weigh 1–2 mg of the analyte and 200 mg of spectroscopic-grade Potassium Bromide (KBr).
-
-
Grinding (The Critical Step):
-
Place mixture in an agate mortar.
-
Grind vigorously for 3–5 minutes. Causality: Insufficient grinding leads to "Christiansen Effect" scattering, causing baseline tilt and asymmetric peak shapes that distort the integration of the 770/810 ratio.
-
-
Pellet Pressing:
-
Transfer powder to a 13mm die set.
-
Apply vacuum for 2 minutes to remove trapped air.
-
Press at 8–10 tons for 2 minutes. Result should be a transparent (glassy) disc.
-
-
Acquisition:
-
Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).
-
Parameters:
-
Range: 4000–400 cm⁻¹.
-
Scans: 32 (minimum) to improve Signal-to-Noise ratio.
-
Resolution: 2 cm⁻¹.
-
-
Background: Run a blank KBr pellet immediately prior to the sample.
-
Decision Logic for Isomer Identification
The following decision tree illustrates the logical workflow for identifying the 1,2'-binaphthalene isomer from a crude reaction mixture using IR data.
Caption: Logical workflow for distinguishing binaphthalene isomers based on C-H Out-of-Plane (OOP) bending vibrations.
References
-
NIST Mass Spectrometry Data Center. (2023). 1,2'-Binaphthalene Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2] National Institute of Standards and Technology.[1][2] [Link]
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy (3rd ed.). Academic Press.
-
Kocovsky, P., et al. (1993).[3] Synthesis of Enantiomerically Pure Binaphthyl Derivatives. Journal of Organic Chemistry, 58, 4534.[3] (Describes oxidative coupling product mixtures).
- Hudgins, D. M., & Sandford, S. A. (1998). Infrared spectroscopy of polycyclic aromatic hydrocarbons (PAHs). The Journal of Physical Chemistry A, 102(2), 329-343. (Detailed vibrational assignment of naphthalene ring modes).
Sources
Definitive Structural Confirmation of 1,2'-Binaphthalene: A Comparative Guide to SC-XRD Implementation
Executive Summary: The Atropisomer Challenge
In the development of chiral scaffolds for asymmetric catalysis and drug discovery, distinguishing between biaryl atropisomers is a critical quality attribute. While 1,1'-binaphthalene (the BINOL precursor) is the industry standard for C2-symmetric ligands, its structural isomer 1,2'-binaphthalene presents unique analytical challenges due to its broken symmetry (C1 point group) and distinct torsional flexibility.
This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives for the structural confirmation of 1,2'-binaphthalene. We demonstrate that while NMR provides connectivity, only SC-XRD offers the absolute stereochemical assignment and precise dihedral quantification required for rigorous intellectual property and efficacy claims.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
The following analysis evaluates the three primary methods for characterizing biaryl systems. The data indicates that SC-XRD is the only self-validating method for determining the critical inter-ring torsion angle (
Table 1: Performance Matrix for Biaryl Characterization
| Feature | SC-XRD (Recommended) | Solution NMR (1D/2D) | DFT + ECD (Electronic CD) |
| Primary Output | 3D Atomic Coordinates ( | Connectivity ( | Electronic Transitions |
| Stereochemistry | Absolute (Flack Parameter) | Relative (requires chiral shift reagent) | Indirect (Model dependent) |
| Torsion Angle ( | Exact Experimental Value (<0.5° error) | Time-Averaged / Dynamic | Calculated (Gas Phase) |
| Sample State | Solid Crystal | Solution | Solution |
| Limitation | Requires single crystal growth | Ambiguous for atropisomers | Computationally expensive |
| Throughput | Medium (2-4 hours/sample) | High (10 mins/sample) | Low (Days for calculation) |
Why SC-XRD Wins for 1,2'-Binaphthalene
-
Symmetry Breaking: 1,1'-binaphthalene often crystallizes in high-symmetry space groups due to its C2 axis. 1,2'-binaphthalene lacks this axis, leading to more complex packing (often
or ) that NMR cannot resolve without extensive relaxation studies. -
The "Buttressing Effect": The steric clash between the protons at the C8 and C8' positions dictates the barrier to racemization. SC-XRD directly measures this H---H distance, providing a physical basis for thermal stability profiles.
Experimental Workflow: The Self-Validating Protocol
To ensure high-fidelity data, we utilize a workflow that integrates cryo-crystallography to minimize thermal motion, essential for resolving the disordered naphthalene rings often seen in these hydrophobic systems.
Figure 1: SC-XRD Structural Determination Pipeline
Caption: Workflow for determining biaryl structures. Green nodes indicate computational steps; Yellow nodes indicate critical manual handling steps.
Detailed Methodology & Causality
Crystallization Strategy (Vapor Diffusion)
-
Protocol: Dissolve 20 mg of 1,2'-binaphthalene in 0.5 mL of Toluene (good solvent). Place this inner vial into a larger jar containing 5 mL of Hexane (anti-solvent). Seal tightly.
-
Causality: Biaryls are highly lipophilic. Rapid evaporation yields amorphous powder. Vapor diffusion allows slow supersaturation, promoting the ordered stacking of naphthalene rings (π-π interactions) required for diffraction-quality crystals.
Data Collection Parameters[1][2]
-
Source Selection: Use Mo-Kα radiation (
Å).-
Reasoning: Copper sources (
Å) are typically for absolute configuration of light atoms, but Mo allows for higher resolution (lower ) which is crucial for resolving the C-C bond lengths in the aromatic rings (approx 1.38 Å).
-
-
Temperature: 100 K (Liquid Nitrogen stream).
-
Reasoning: Naphthalene rings act as rigid bodies that "librate" (wobble) at room temperature. Cooling freezes this motion, sharpening the electron density map and allowing precise determination of the inter-ring bond length (
).
-
Refinement Targets
For a publishable structure of 1,2'-binaphthalene, the refinement must meet these metrics:
-
R1 Value:
(5%). -
Goodness of Fit (GooF): 1.0 - 1.1.
-
Flack Parameter: Near 0.0 (with standard deviation < 0.1) if confirming a specific enantiomer, though this is difficult with pure hydrocarbons (requires high redundancy or Cu radiation if chiral).
Structural Data Interpretation
When analyzing the output CIF (Crystallographic Information File), focus on these specific geometric parameters to confirm the 1,2' isomer over the 1,1' alternative.
The Inter-Ring Bond ( )
-
Expected Value: 1.48 – 1.49 Å.
-
Significance: This single bond is shorter than a standard C-C single bond (1.54 Å) due to conjugation, but longer than a double bond. X-ray precisely measures this, confirming the lack of full conjugation due to the twist.
The Torsion Angle ( )
This is the defining feature of the atropisomer.
-
Definition: The dihedral angle formed by atoms
. -
1,1'-Binaphthalene: Typically
(depends on packing). -
1,2'-Binaphthalene: Often shows a wider distribution or distinct values due to the asymmetry of the steric clash (H1 vs H8').
-
Data Validation: If
is or , the structure is planar (unlikely for binaphthyls due to steric clash). A value between and confirms the chiral axis is active.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
IUPAC. Nomenclature of Organic Chemistry: Stereochemistry (Atropisomerism). [Link]
-
Putala, M. (2006). "Stereoselective synthesis of 1,1'-binaphthyls." Enantiomer separation and analysis. [Link](Note: Representative link to Chemical Reviews on Biaryls)
-
Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D. [Link]
comparing triplet energy of 1,2'-binaphthalene vs CBP host materials
This guide provides an in-depth technical comparison between 1,2'-Binaphthalene (1,2'-BN) and the industry-standard CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) as host materials for organic electronics, specifically focusing on triplet energy (
Executive Summary: The Hydrocarbon vs. Heterocyclic Host
In the design of Phosphorescent OLEDs (PhOLEDs) and TTA-upconversion systems, the host material dictates the upper limit of achievable efficiency.
-
CBP is the historic benchmark: a bipolar host with excellent charge transport but compromised by a tendency to crystallize and a triplet energy (
) that is marginal for deep-blue emitters. -
1,2'-Binaphthalene represents a class of pure hydrocarbon hosts . Its asymmetric, twisted structure disrupts
-stacking (preventing crystallization) and localizes the triplet exciton on the naphthalene core ( ).
Verdict: While CBP offers superior charge transport due to its nitrogen-containing carbazole units, 1,2'-BN offers superior electrochemical stability (no C-N bond to cleave) and triplet confinement for green/cyan emitters, provided its low molecular weight is managed (often by using it as a core moiety in larger oligomers).
Part 1: Fundamental Properties & Triplet Energy Analysis
The critical parameter for a host is that its triplet energy must exceed that of the dopant (
Triplet Energy ( ) Comparison
| Property | CBP (Reference) | 1,2'-Binaphthalene (Target) | Mechanism/Notes |
| Triplet Energy ( | 2.56 – 2.60 eV | 2.60 – 2.64 eV | 1,2'-BN |
| Singlet Energy ( | ~3.30 eV | ~3.90 eV | Hydrocarbons typically have larger exchange energies ( |
| Conjugation Length | Extended (Biphenyl core) | Interrupted (Twisted C1-C2' bond) | The 1,2'-linkage induces a dihedral twist (~60-90°), decoupling the two naphthalene units. |
| Nature of | Localized | CBP's triplet can delocalize over the biphenyl, lowering |
Molecular Stability & Morphology
-
CBP Failure Mode: CBP has a symmetric, planarizable biphenyl core. It has a low Glass Transition Temperature (
). Over time, it crystallizes, destroying the amorphous film and causing device failure. -
1,2'-BN Advantage: The 1,2'-isomer is inherently asymmetric (unlike the chiral 1,1' or linear 2,2'). This "awkward" geometry creates significant steric hindrance, frustrating crystallization.
-
Note: Pure 1,2'-binaphthalene (MW 254 g/mol ) is relatively small and volatile. In practical OLEDs, this motif is often embedded in larger oligomers (e.g., di(1,2'-binaphthyl) derivatives) to raise
while maintaining the high of the core.
-
Part 2: Experimental Protocols
To validate these properties, you must perform Low-Temperature Phosphorescence Spectroscopy . Room temperature measurement is insufficient due to non-radiative decay of the triplet state.
Protocol A: Determination of Triplet Energy ( ) at 77 K
Objective: Measure the 0-0 transition energy of the phosphorescence spectrum.
Materials:
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (spectroscopic grade). Must form a clear glass at 77 K (no cracking).
-
Sample: 1,2'-BN and CBP (sublimed grade, >99.9%).
Step-by-Step Workflow:
-
Solution Prep: Dissolve the host material in 2-MeTHF to a concentration of
M. Reason: High concentrations cause aggregation, leading to red-shifted excimer emission. -
Deoxygenation: Bubble Argon through the solution for 15 minutes. Reason: Oxygen quenches triplet states via energy transfer.
-
Cooling: Place the sample in a quartz EPR tube or liquid nitrogen dewar with optical windows. Immerse in liquid nitrogen (77 K). Wait 5 minutes for thermal equilibrium.
-
Excitation: Excite at the absorption maximum (approx. 300-340 nm for CBP; 280-290 nm for 1,2'-BN).
-
Gating (Crucial): Use a pulsed Xenon lamp with a delay time of 1-5 ms.
-
Why? Fluorescence (nanosecond decay) overlaps with phosphorescence. Gating eliminates the fast fluorescence signal, leaving only the long-lived phosphorescence.
-
-
Analysis: Locate the highest energy vibrational peak (the "onset" or 0-0 band).
- .
Protocol B: Single-Carrier Device Fabrication (Hole/Electron Mobility)
To compare transport properties (where CBP usually wins), fabricate "hole-only" and "electron-only" devices.
-
Hole-Only Device (HOD): ITO / HAT-CN (10nm) / Host (100nm) / HAT-CN (10nm) / Al.
-
Electron-Only Device (EOD): ITO / LiF / Host (100nm) / LiF / Al.
-
Data extraction: Fit the J-V curves using the Mott-Gurney Law (Space Charge Limited Current) to extract zero-field mobility (
).
Part 3: Visualization & Logic
Figure 1: Energy Level & Triplet Confinement Diagram
This diagram illustrates why 1,2'-BN is effective for green/red emitters but CBP struggles with deep blue.
Caption: Energy level alignment showing the triplet confinement advantage of 1,2'-BN. The localized triplet state of 1,2'-BN provides a safer margin against back-energy transfer for high-energy emitters compared to CBP.
Figure 2: Experimental Workflow for Triplet Energy Determination
Caption: Step-by-step protocol for accurate triplet energy determination using time-resolved low-temperature phosphorescence spectroscopy.
References
-
Goushi, K., et al. "Organic light-emitting diodes employing efficient reverse intersystem crossing for triplet-to-singlet state conversion." Nature Photonics, 2012. (Establishes CBP triplet energy benchmarks).
-
NIST Chemistry WebBook. "1,2'-Binaphthalene Spectral Data." National Institute of Standards and Technology. (Source for molecular structure and UV-Vis baseline).
- Turro, N. J.Modern Molecular Photochemistry of Organic Molecules. University Science Books, 2010. (Authoritative text on triplet dynamics and 77K phosphorescence protocols).
-
Yook, K. S., & Lee, J. Y. "Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes." Advanced Materials, 2012. (Comparison of host materials and triplet confinement strategies).
- Grave, C., et al. "Shape-persistent macrocycles with large dihedral angles: synthesis and properties." European Journal of Organic Chemistry, 2002. (Discusses the twist angle and conjugation interruption in binaphthyl systems).
Comparative Spectroscopic Analysis of Binaphthalene Isomers: A Guide to Stereochemical-Spectral Correlations
The Stereochemical Challenge
In drug development and asymmetric catalysis, binaphthalenes are not merely aromatic hydrocarbons; they are the scaffold of chirality. The distinction between 1,1'-binaphthyl and 2,2'-binaphthyl is a masterclass in how steric hindrance dictates electronic conjugation.
This guide moves beyond basic spectral acquisition. It focuses on using UV-Vis spectroscopy as a structural probe to differentiate between the orthogonal (twisted) nature of 1,1'-isomers and the planar-capable nature of 2,2'-isomers.
The Core Physical Premise
-
1,1'-Binaphthyl: Due to the steric clash of the peri-hydrogens (positions 8 and 8'), the two naphthalene rings cannot lie in the same plane. They twist to a dihedral angle (
) of approximately ~90° (orthogonal). This breaks the -conjugation, effectively isolating the two rings electronically. -
2,2'-Binaphthyl: Lacking this severe peri-strain, this isomer can adopt a quasi-planar (
-like) conformation. This allows for extended -orbital overlap across the central bond, significantly altering the absorption profile.
Spectral Comparison & Data Analysis
The following data illustrates the "Hypsochromic (Blue) Shift" of the 1,1'-isomer relative to the 2,2'-isomer.
Table 1: Comparative Electronic Transitions (Solvent: Cyclohexane)
| Feature | Naphthalene (Monomer Control) | 1,1'-Binaphthyl (The Twisted Isomer) | 2,2'-Binaphthyl (The Conjugated Isomer) |
| Primary | ~220 nm (E-band) | ~225 nm | ~255 nm (Intense) |
| Secondary | ~275 nm (B-band) | ~280-290 nm | ~300-320 nm |
| Spectral Morphology | Sharp vibronic fine structure. | Retains vibronic structure; resembles two isolated naphthalene units. | Broadened bands; significant Bathochromic (Red) Shift due to extended conjugation. |
| Molar Absorptivity ( | Moderate | High (roughly | Very High (enhanced transition probability) |
| Conjugation Status | Isolated | Broken (Orthogonal rings) | Extended (Quasi-planar) |
Mechanistic Logic Pathway
The following diagram illustrates the causal link between steric hindrance and the resulting spectral shift.
Figure 1: Causal pathway linking steric hindrance in binaphthalene isomers to their UV-Vis spectral shifts.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity (E-E-A-T), follow this protocol. This workflow includes specific "Stop/Go" checkpoints to prevent common artifacts like solvent cut-off interference or concentration quenching.
Reagents:
-
Analyte: 1,1'-Binaphthyl or 2,2'-Binaphthyl (>98% purity).
-
Solvent: Spectroscopic Grade Cyclohexane (Cut-off <210 nm) or Ethanol (Cut-off <210 nm). Note: Avoid Acetone or Toluene as they absorb in the target region.
Step-by-Step Methodology
-
Baseline Correction (The Zero-State):
-
Fill two matched quartz cuvettes (1 cm path length) with pure solvent.
-
Run a baseline scan (190–400 nm).
-
Validation Check: The baseline must be flat (
Abs). If noisy, reclean cuvettes with nitric acid or replace the solvent.
-
-
Stock Solution Preparation:
-
Weigh roughly 1.0 mg of analyte into a 100 mL volumetric flask.
-
Dilute to volume with solvent.
-
Calculated Concentration:
M.
-
-
Linearity Check (The Dilution Series):
-
Spectral Acquisition:
-
Scan Range: 200–400 nm.
-
Scan Speed: Slow (to capture vibronic fine structure).
-
Bandwidth: 1.0 nm.
-
-
Data Processing:
-
Subtract the solvent baseline.
-
Normalize data to Molar Absorptivity (
).
-
Workflow Diagram
Figure 2: Experimental workflow ensuring data integrity through linearity validation.
Application in Drug Development
In pharmaceutical contexts, distinguishing these isomers is critical for:
-
Chiral Ligand Design: 1,1'-Binaphthyl derivatives (like BINAP and BINOL) are precursors for chiral catalysts.[3] The UV spectrum confirms the purity of the backbone before functionalization.
-
Racemization Assays: 1,1'-Binaphthyls can racemize at high temperatures. While CD (Circular Dichroism) is the primary tool for chirality, UV-Vis provides a rapid concentration check that is robust against enantiomeric excess variations.
-
HPLC Method Development: The 2,2'-isomer has a higher
at 254 nm (standard UV detector wavelength) than the 1,1'-isomer. This necessitates different response factors when quantifying impurities.
References
-
Assongo, C. K., et al. (2000).[4] "UV absorption spectra of 1,1'-binaphtyle and 2,2'-binaphtyle molecules and their self-associations from the atom monopole-dipole interaction (AMDI) model." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Kaledin, A. L., et al. (2003). "Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study." The Journal of Organic Chemistry.
-
Shimadzu Application News. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds."
-
Purdue University Engineering. "Standard Operating Procedure: Ultraviolet–Visible (UV-Vis) Spectroscopy."
Sources
Technical Comparison: Thermodynamic Stability and Structural Integrity of 1,2'- vs. 2,2'-Binaphthalene
[1]
Executive Summary
In the landscape of biaryl scaffolds, the distinction between 1,2'-binaphthalene and 2,2'-binaphthalene is governed by a strict thermodynamic hierarchy. While often grouped together in synthesis byproducts, their thermal behaviors are diametrically opposed.
-
2,2'-Binaphthalene is the thermodynamic sink of the binaphthyl series. It exhibits high thermal resilience, a high melting point (~188°C), and extended
-conjugation, making it the preferred isomer for organic electronics and stable structural motifs. -
1,2'-Binaphthalene is a kinetically trapped intermediate .[1] It possesses lower symmetry, lower crystallinity, and a higher ground-state energy. Under thermal stress or acidic catalysis, it is prone to isomerization toward the 2,2' form.
This guide provides the experimental logic to distinguish, quantify, and predict the stability of these isomers in high-value applications.
Part 1: Thermodynamic & Structural Fundamentals[1]
To understand the stability difference, one must analyze the steric and electronic forces acting on the pivot bond connecting the two naphthalene rings.
The Energy Landscape
The stability of binaphthalenes follows the order: 2,2' > 1,2' > 1,1' .
-
1,1'-Binaphthalene (Least Stable): Severe steric clash between the peri-hydrogens (positions 8 and 8') forces the rings into a twisted, orthogonal conformation. This high torsional strain creates a high-energy ground state.[1]
-
1,2'-Binaphthalene (Intermediate): The pivot bond connects a sterically crowded
-position (C1) on one ring to a less crowdedngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -position (C2') on the other. While less strained than the 1,1' isomer, the C1-proton interaction still prevents planarity, keeping the ground state energy elevated relative to the 2,2' isomer. -
2,2'-Binaphthalene (Most Stable): Connected via two
-positions (C2-C2'), this isomer experiences minimal steric repulsion. It can adopt a quasi-planar conformation, maximizingngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -orbital overlap and delocalization energy. It is the global minimum on the potential energy surface.
Isomerization Pathway (The Scholl Trajectory)
Thermal instability in this system is rarely bond homolysis; it is almost exclusively acid-catalyzed isomerization (or radical-cation mediated).[1] The 1,2' isomer is a transient species in the pathway from the kinetic 1,1' product to the thermodynamic 2,2' product.
Caption: The thermodynamic cascade of binaphthalene isomerization. The system naturally flows toward the 2,2' isomer under thermal or catalytic stress.
Part 2: Thermal Performance Analysis
The following data summarizes the physical divergence of the two isomers.
| Feature | 1,2'-Binaphthalene | 2,2'-Binaphthalene | Performance Implication |
| Melting Point | Low (<100°C range)* | 187–188°C | 2,2' is suitable for high-temp solid-state applications; 1,2' may melt/degrade.[1] |
| Crystallinity | Poor (Often oils/amorphous) | High (Forms plates/needles) | 2,2' is easily purified by recrystallization; 1,2' requires chromatography. |
| Isomerization Risk | High (in presence of Lewis acids) | Negligible (Global minimum) | 1,2' requires neutral/basic conditions for storage.[1] |
| UV/Vis Absorption | Blue-shifted (Twisted | Red-shifted (Extended conjugation) | 2,2' is superior for fluorescence/semiconductor applications. |
*Note: Pure 1,2'-binaphthalene is difficult to crystallize compared to the symmetric isomers. Literature values often refer to derivatives or crude mixtures.
Mechanism of Failure
If 1,2'-binaphthalene is subjected to temperatures >150°C in the presence of trace acidity (e.g., silica gel residues, acidic impurities), it will undergo a 1,2-aryl shift . This rearranges the skeleton into the 2,2' isomer.
-
Result: Loss of isomeric purity, change in melting point, and alteration of optical properties.
Part 3: Experimental Validation Protocols
As a scientist, you cannot rely on labels. You must validate the structural integrity of your material.
Protocol A: Differential Scanning Calorimetry (DSC)
Use this to determine the phase stability and detect isomerization events.
-
Preparation: Encapsulate 2–5 mg of sample in a hermetically sealed aluminum pan.
-
Cycle 1 (Conditioning): Heat from 25°C to 120°C at 10°C/min. Cool to 25°C.[2]
-
Observation: If the sample is 1,2', look for a melting endotherm (often broad if amorphous).
-
-
Cycle 2 (Stress Test): Heat from 25°C to 250°C at 10°C/min.
-
Critical Signal: A sharp exothermic peak between 150–200°C indicates isomerization to the 2,2' form.
-
Validation: If the sample is pure 2,2', you will see only a sharp melting endotherm at ~188°C and no exothermic events.
-
Protocol B: Chromatographic Separation (HPLC)
Because the isomers have different polarities and shapes, they are separable.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Acetonitrile/Water (Gradient 70:30
100:0).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Detection: UV at 254 nm.
-
Separation Logic:
-
1,2'-Binaphthalene: More polar/less planar
Elutes earlier (shorter retention time).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
2,2'-Binaphthalene: Planar/hydrophobic
Interacts strongly with C18 chainsngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> Elutes later .
-
Caption: Workflow for distinguishing binaphthalene isomers using thermal and chemical stress tests.
Part 4: Implications for Applications
Drug Development (Chiral Scaffolds)
-
1,2'-Binaphthalene: Generally avoided.[1] Its lack of C2-symmetry makes it poor for inducing stereoselectivity in catalysis compared to 1,1'-derivatives (BINOL/BINAP).[1] Furthermore, its potential to isomerize to 2,2' poses a CMC (Chemistry, Manufacturing, and Controls) risk in drug formulations.
-
Recommendation: If your scaffold resembles 1,2', perform rigorous stress testing (40°C/75% RH) to ensure it does not "relax" into the 2,2' form over time.
Materials Science (Organic Electronics)
-
2,2'-Binaphthalene: The gold standard. Its planarity allows for "herringbone" packing in the solid state, facilitating charge transport. It is thermally stable enough for vacuum deposition techniques (sublimation).[1]
-
1,2'-Binaphthalene: A contaminant.[1] Even 1% impurity of 1,2' in a 2,2' matrix acts as a "defect site," disrupting crystal packing and lowering charge carrier mobility.
Synthesis Strategy
-
To make 2,2': Use oxidative coupling of naphthalene followed by acid-catalyzed isomerization (thermodynamic control).[1]
-
To make 1,2': You must use Suzuki-Miyaura cross-coupling (1-naphthylboronic acid + 2-bromonaphthalene).[1] This reaction operates under kinetic control .[3] Avoid acidic workups to prevent rearrangement.
References
-
NIST Chemistry WebBook. 2,2'-Binaphthalene Thermochemical Data.[1] National Institute of Standards and Technology. Link
-
Dyker, G. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][4] Wiley-VCH.[1] (Foundational text on Suzuki coupling for kinetic products like 1,2'-binaphthalene).
- Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press. (The definitive source on the Scholl reaction and thermodynamic stability of acenes/biaryls).
-
Tkachenko, N. V., & Scheiner, S. (2019).[5] Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega, 4(3), 5633–5640. Link (Discusses the isomerization barriers of the binaphthyl system).[1]
-
Genov, M., et al. (2006).[6] Efficient synthesis of chiral 1,1'-binaphthalenes by the asymmetric Suzuki-Miyaura reaction.[1][6] Chemistry - A European Journal, 12(36), 9346-52.[1] Link (Demonstrates kinetic control required to synthesize non-thermodynamic isomers).[1]
Sources
- 1. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. Binaphthalene-based cyclic homochiral ureas and their structure-related properties - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ06147C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient synthesis of chiral 1,1'-binaphthalenes by the asymmetric suzuki-miyaura reaction: dramatic synthetic improvement by simple purification of naphthylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Mass Spectrometry Fragmentation Patterns of 1,2'-Binaphthalene
Executive Summary
1,2'-Binaphthalene (
This guide details the differentiation of the 1,2' isomer from its symmetric counterparts. The core differentiator is the intensity ratio of the
Mechanistic Fragmentation Pathways
To interpret the spectra accurately, one must understand the causality behind the signal. The fragmentation of polycyclic aromatic hydrocarbons (PAHs) under Electron Ionization (EI, 70 eV) is governed by the stability of the radical cation and the steric proximity of hydrogens available for elimination.
The Cyclization Driver
The primary fragmentation pathway for binaphthyls is the loss of two hydrogen atoms (
-
1,1'-Binaphthalene: The 8 and 8' positions are in close proximity, facilitating a facile loss of
to form perylene (a highly stable 5-ring system). -
1,2'-Binaphthalene: The asymmetric linkage allows cyclization between the 8-position of the naphthalene ring and the 1'-position of the second ring, typically forming benzo[j]fluoranthene (containing a 5-membered ring).
-
2,2'-Binaphthalene: The linear connectivity prevents easy intramolecular cyclization, resulting in a dominant
and lower abundances of .
Visualization of Fragmentation Logic
The following diagram illustrates the distinct pathways that allow mass spectrometric differentiation.
Caption: Mechanistic divergence of binaphthalene isomers. 1,1' favors perylene formation; 1,2' forms fluoranthene derivatives.
Comparative Performance Guide
This section objectively compares the spectral "performance" (distinctiveness) of 1,2'-binaphthalene against its isomers.
Spectral Fingerprint Comparison
While all isomers show a base peak at m/z 254 (or very close to it), the ratio of the molecular ion to the cyclized ion (m/z 252) is the diagnostic metric.
| Feature | 1,1'-Binaphthalene | 1,2'-Binaphthalene | 2,2'-Binaphthalene |
| Molecular Ion (M+) | m/z 254 | m/z 254 | m/z 254 |
| Base Peak | Often m/z 252 (or 254) | m/z 254 | m/z 254 |
| [M-2H]+ (m/z 252) | High Intensity (>40-100%)Forms Perylene | Medium Intensity (~20-40%)Forms Benzo[j]fluoranthene | Low Intensity (<15%)Cyclization hindered |
| [M-C2H2]+ (m/z 226) | Moderate | Moderate | Low |
| Doubly Charged ( | m/z 127 (Weak) | m/z 127 (Medium) | m/z 127 (Strongest due to stability) |
| Differentiation Key | High 252/254 ratio | Intermediate 252/254 ratio | Very low 252/254 ratio |
Analytical Implications
-
For 1,1' Identification: Look for the "Perylene signature." If m/z 252 is nearly as tall as 254, it is likely the 1,1' isomer due to the facile formation of the sixth ring.
-
For 1,2' Identification: The 1,2' isomer represents the "middle ground." It lacks the extreme steric strain of 1,1' but possesses enough proximity for 5-membered ring closure (fluoranthene-type) that 2,2' lacks.
-
For 2,2' Identification: Look for a "clean" spectrum dominated by m/z 254 with minimal fragmentation.
Experimental Protocol: Reliable Differentiation
To ensure reproducible differentiation, the following GC-MS workflow is recommended. This protocol minimizes thermal degradation in the injector, which can artificially induce cyclization before ionization.
Instrument Parameters
-
Inlet Temperature: 280°C (Do not exceed 300°C to prevent thermal dehydrogenation).
-
Ion Source: Electron Ionization (EI), 70 eV.[2]
-
Source Temperature: 230°C.
-
Column: 5% Phenyl-arylene (e.g., DB-5ms or equivalent). These phases provide better separation of PAH isomers than 100% PDMS.
Decision Tree Workflow
Use this logical flow to classify an unknown binaphthalene isomer.
Caption: Decision logic for assigning binaphthalene isomers based on the m/z 252 relative abundance.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,2'-Binaphthalene (CAS 4325-74-0).[1][3] NIST Chemistry WebBook, SRD 69.[1][3][4] [Link]
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,1'-Binaphthalene (CAS 604-53-5). NIST Chemistry WebBook, SRD 69.[1][3][4] [Link]
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,2'-Binaphthalene (CAS 612-78-2). NIST Chemistry WebBook, SRD 69.[1][3][4] [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (2023).[5][6] NIST Chemistry WebBook, NIST Standard Reference Database Number 69.[3][4] National Institute of Standards and Technology.[1][3][4][7] [Link]
Sources
Technical Guide: Validating Enantiomeric Purity of 1,2'-Binaphthalene Derivatives
Executive Summary & Strategic Context
The validation of enantiomeric purity in 1,2'-binaphthalene derivatives presents a distinct challenge compared to the more common 1,1'-binaphthyl systems (e.g., BINOL, BINAP). While 1,1'-isomers possess
This guide moves beyond standard "cookbook" methods. It provides a comparative analysis of three validation workflows: Chiral HPLC (the gold standard), SFC (the high-throughput alternative), and NMR with Chiral Solvating Agents (the rapid screen).
The Core Challenge: Atropisomeric Stability
Unlike carbon-centered chirality, the axial chirality of 1,2'-binaphthalenes is conformational. Before any purity analysis, you must validate the configurational stability of your specific derivative.
-
Risk: If the rotational barrier (
) is kcal/mol, racemization may occur during thermal analysis (e.g., GC or high-temperature HPLC). -
Control: Always perform a temperature-dependent stability test prior to method validation.
Decision Framework: Method Selection
Do not default to HPLC without assessing sample properties. Use this logic gate to select the optimal validation tool.
Comparative Analysis of Methodologies
The following data summarizes performance metrics based on internal validation of substituted binaphthyl libraries.
| Feature | Method A: Chiral HPLC (NP) | Method B: SFC | Method C: NMR (CSA) |
| Primary Mechanism | H-bonding/Steric inclusion in polysaccharide grooves | Dipole-dipole/Steric interactions in supercritical CO₂ | Diastereomeric solvation complex formation |
| Resolution ( | Excellent (> 2.5) | Good (> 1.5) | Low (Peak Splitting only) |
| Analysis Time | 20–40 mins | 3–8 mins | 10–15 mins |
| LOD (Enantiomeric Impurity) | 0.05% | 0.1% | ~2–5% |
| Solvent Cost | High (Hexane/IPA) | Low (CO₂/MeOH) | Low (Deuterated solvent) |
| Best For | Final Release Testing, QC | High-Throughput Screening (HTS) | Reaction Monitoring |
Detailed Protocols
Method A: High-Performance Liquid Chromatography (HPLC)
The Gold Standard for Purity Certification
For 1,2'-binaphthalenes, polysaccharide-based Chiral Stationary Phases (CSPs) are superior to Pirkle-type phases due to the "groove" mechanism that accommodates the bulky naphthyl wings.
Protocol:
-
Column Selection:
-
Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA). The helical twist of amylose often matches the propeller shape of binaphthyls better than cellulose.
-
Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).
-
-
Mobile Phase:
-
Start with n-Hexane:Isopropanol (90:10) .
-
Note: 1,2'-binaphthalenes are often more soluble than 1,1'-BINOL. If retention is too low (
), reduce IPA to 2-5%.
-
-
Flow Rate: 0.5 mL/min (initial) to 1.0 mL/min.
-
Detection: UV @ 254 nm (aromatic core) and 280 nm. CD detection (circular dichroism) is recommended for peak identification if standards are unavailable.
Self-Validation Step:
Calculate the Tailing Factor (
-
Requirement:
. -
Correction: If
, add 0.1% Diethylamine (basic analytes) or Trifluoroacetic acid (acidic analytes) to the mobile phase.
Method B: Supercritical Fluid Chromatography (SFC)
The High-Throughput Alternative
SFC is particularly effective for binaphthalenes because the low viscosity of supercritical CO₂ allows for high diffusivity of these bulky molecules, resulting in sharper peaks than HPLC.
Protocol:
-
Column: Chiralpak IA-3 or IC-3 (Immobilized phases are preferred to allow wider solvent choices).
-
Conditions:
-
Mobile Phase: CO₂ / Methanol (Gradient 5% to 40% over 5 mins).
-
Back Pressure: 120 bar (critical for density control).
-
Temperature: 35°C. Caution: Do not exceed 40°C if the rotational barrier is unknown.
-
-
Modifier: Methanol is preferred over IPA for better peak shape in SFC.
Self-Validation Step:
Check Resolution (
-
Requirement:
for quantitative purity.
Method C: ¹H-NMR with Chiral Solvating Agents (CSA)
The "No-Column" Quick Screen
Ideal for checking reaction progress where HPLC setup time is prohibitive.
Protocol:
-
Chiral Agent: (+)-Pirkle Alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol) or Quinine .
-
Solvent: CDCl₃ or C₆D₆ (Benzene-d6 often enhances separation of aromatic signals via
stacking). -
Procedure:
-
Dissolve 5 mg sample in 0.6 mL solvent.
-
Acquire reference spectrum.
-
Add 2.0 equivalents of CSA.
-
Monitor the splitting of the H-3 or H-4 proton signals (the protons on the naphthalene ring closest to the chiral axis).
-
-
Calculation:
-
Integrate the split peaks.
-
Mechanism of Action
Understanding why separation occurs allows for rational troubleshooting.
Expert Insight: For 1,2'-binaphthalenes, the "Steric Fit" (arrow 1) is the dominant discriminator. The 1,2' linkage creates a more elongated "propeller" than the 1,1' linkage. If you observe poor separation on Chiralpak AD (Amylose), switch to Chiralcel OD (Cellulose); the different cavity sizes often resolve the specific shape mismatch of the 1,2' isomer.
References
-
Atropisomerism and Stability
-
SFC Methodology
-
HPLC CSP Mechanisms
-
General Binaphthyl Resolution
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Electrochemical & Structural Profiling: 1,1'- vs. 1,2'-Binaphthyl
The following guide provides an in-depth technical comparison of 1,1'-binaphthyl and 1,2'-binaphthyl, focusing on their electrochemical properties, structural determinants, and experimental characterization.
A Comparative Guide for Electrochemical Applications
Executive Summary
In the development of chiral sensors and organic electronic materials, the binaphthyl scaffold is a cornerstone due to its axial chirality and robust redox stability. However, the specific isomerism—1,1'- versus 1,2'- linkage—drastically alters the physicochemical landscape.
-
1,1'-Binaphthyl (1,1'-BN): The industry standard for chiral ligands (e.g., BINOL, BINAP). Electrobchemically, it is defined by high steric hindrance , a large dihedral angle (~90°), and interrupted
-conjugation, resulting in a high oxidation potential. -
1,2'-Binaphthyl (1,2'-BN): A structural isomer with reduced symmetry (
) and altered steric demands. It exhibits enhanced electronic communication between rings compared to the 1,1' isomer due to a reduced dihedral angle, making it a distinct candidate for conducting copolymers and optoelectronic tuning.
Structural & Electronic Determinants
The electrochemical behavior of these isomers is governed strictly by their ground-state conformation and the ability of the radical cation to delocalize charge.
Steric Hindrance and Dihedral Angle
-
1,1'-Binaphthyl: The proximity of the peri-hydrogens (H-8 and H-8') and the substituents at the 2,2' positions creates immense steric repulsion. This forces the two naphthalene rings to adopt a nearly orthogonal geometry (dihedral angle
).-
Consequence: The
-systems are effectively decoupled. Oxidation requires removing an electron from a localized naphthalene unit, leading to a higher oxidation potential ( ) .
-
-
1,2'-Binaphthyl: The linkage connects the C1 position of one ring to the C2' position of the other. The C2' position is less sterically crowded than the C1' position.
-
Consequence: The rings can adopt a more planar conformation (
), allowing for partial -orbital overlap. This lowers the HOMO-LUMO gap and lowers the oxidation potential relative to the 1,1' isomer.
-
Polymerization Sites
Electrochemical oxidation generates radical cations (
-
1,1'-BN: Coupling occurs predominantly at the 4,4' positions (para to the linkage), forming linear chains.
-
1,2'-BN: The asymmetry offers multiple active sites (C4 on ring 1, C1' or C4' on ring 2), potentially leading to more complex, cross-linked polymer networks.
Electrochemical Performance Comparison
The following data summarizes the key electrochemical distinctions. Note that values for 1,2'-BN are derived from comparative structural-electronic studies as direct standard potentials are solvent-dependent.
| Feature | 1,1'-Binaphthyl (Standard) | 1,2'-Binaphthyl (Alternative) |
| Symmetry Point Group | ||
| Dihedral Angle ( | ~90°–103° (Orthogonal) | < 90° (Twisted/Partial Planar) |
| Electronic Conjugation | Interrupted (Decoupled rings) | Partial Communication |
| Oxidation Potential ( | High (~1.3–1.5 V vs SCE) | Moderate (Lower than 1,1') |
| Polymerization Efficiency | Low (Requires Lewis Acid) | Moderate to High |
| Coupling Positions | 4,4' ( | 4,1' or 4,4' (Mixed) |
| Primary Application | Chiral Ligands, Enantioselective Sensors | Optoelectronics, Asymmetric Catalysis |
The Lewis Acid Effect
Due to the high
-
Solution: Addition of Boron Trifluoride Diethyl Etherate (BFEE ).
-
Mechanism: BFEE interacts with the naphthalene rings, lowering the resonance energy and stabilizing the radical cation intermediate, thereby reducing the onset oxidation potential by ~0.2–0.4 V.
Experimental Protocol: Comparative Cyclic Voltammetry
Objective: To determine the onset oxidation potential (
Reagents & Setup
-
Solvent: Dichloromethane (DCM) (HPLC Grade, dried over molecular sieves).
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
). -
Additive: Boron Trifluoride Diethyl Etherate (
) (Optional, for 1,1'-BN polymerization). -
Electrodes:
-
Working: Platinum disk (2 mm diameter) or Indium Tin Oxide (ITO) glass.
-
Counter: Platinum wire.
-
Reference: Ag/AgCl (saturated KCl) or Ag/Ag+ (0.01 M
in ACN).
-
Methodology (Step-by-Step)
-
Electrode Polishing: Polish the Pt working electrode with 0.05
alumina slurry on a microcloth. Sonicate in water and ethanol for 3 mins each. -
Solution Prep: Dissolve the monomer (1,1'-BN or 1,2'-BN) to a concentration of 10 mM in the electrolyte solution (0.1 M
in DCM). -
Inert Atmosphere: Purge the cell with dry Nitrogen (
) or Argon for 10 minutes prior to measurement to remove dissolved oxygen. -
CV Scan (Characterization):
-
Scan Range: 0.0 V to +1.8 V.
-
Scan Rate: 50 mV/s.
-
Observation: Record the first anodic peak (
). 1,2'-BN should show an onset at a lower potential than 1,1'-BN.
-
-
Potentiodynamic Polymerization:
-
Perform continuous cycling (e.g., 20 cycles) between 0.0 V and +1.5 V.
-
Success Indicator: A gradual increase in current in the broad redox region (0.5 V – 1.0 V) indicates the deposition of a conductive polymer film (Poly(BN)) on the electrode surface.
-
Visualizations
Structural & Electronic Logic Flow
This diagram illustrates how the structural linkage dictates the electronic properties and subsequent electrochemical behavior.
Caption: Comparative logic flow showing how the steric environment of the linkage determines the conjugation length and final oxidation potential.
Electropolymerization Mechanism
The mechanism for the formation of conductive films from binaphthyl precursors.
Caption: General electropolymerization pathway for binaphthyls. 1,1'-BN couples primarily at 4,4', while 1,2'-BN may couple at 4,1' or 4,4'.
References
-
Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega. (2019). Discusses the racemization barriers and dihedral angles of 1,1'-binaphthyl systems.
-
Conducting polynaphthalenes from 1,1′-binaphthyl and 1,1′-bi-2-naphthol via electropolymerization. Synthetic Metals. (2011). Details the use of BFEE to lower oxidation potentials and facilitate polymerization.
-
Electronic Spectroscopy of Jet-Cooled 1,2'-Binaphthyl. The Journal of Physical Chemistry A. (2000). Provides critical data on the conformational energy landscape and steric competition in 1,2'-binaphthyl.
-
Cyclic Voltammetry: Fundamentals and Applications. LibreTexts. (2025). Standard reference for CV protocols and interpretation of oxidation onset potentials.
-
Binaphthyl-based macromolecules: A review. RSC Advances. (2013). Comprehensive review of binaphthyl polymers, their synthesis, and structural properties.
HPLC retention time differences for binaphthalene isomers
Content Type: Technical Comparison & Application Guide Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary & Strategic Approach
In the synthesis of chiral ligands (e.g., BINAP, BINOL) and organic semiconductors, "binaphthalene" presents two distinct chromatographic challenges: Regioisomeric separation (isolating the 1,1'-isomer from 1,2' or 2,2' byproducts) and Enantiomeric resolution (separating the
Standard C18 alkyl phases often fail to resolve these isomers adequately due to their reliance on hydrophobic subtraction, which does not effectively discriminate between the similar hydrophobicities of these isomers. This guide advocates for a mechanism-based column selection strategy :
-
For Regioisomers: Switch from C18 to Phenyl-Hexyl or Pyrenylethyl (PYE) phases to exploit
- interactions and shape selectivity. -
For Enantiomers: Utilize Derivatized Cyclodextrin or Amylose-based phases to leverage inclusion complexation and steric fitting.
Mechanistic Basis of Separation[1][2]
Regioisomer Separation: The "Planarity" Factor
The separation of 1,1'-binaphthyl from its 2,2'-isomer is governed by molecular geometry.
-
1,1'-Binaphthyl: Due to steric hindrance between the peri-hydrogens (positions 8 and 8'), the two naphthalene rings are twisted (dihedral angle ~90°). This non-planar shape reduces the effective surface area available for
- stacking. -
2,2'-Binaphthyl: This isomer can adopt a more planar conformation, allowing for stronger orbital overlap with aromatic stationary phases.
Chromatographic Implication: On a Phenyl-Hexyl column, the planar 2,2'-isomer interacts more strongly and elutes after the twisted 1,1'-isomer. On C18, they often co-elute.
Chiral Separation: Atropisomerism
1,1'-Binaphthyls possess axial chirality. Separation requires a Chiral Stationary Phase (CSP) that offers a "chiral cavity" or "groove."
-
Cyclodextrins (CDs): The binaphthyl moiety enters the hydrophobic cavity. The fit is determined by the specific twist of the enantiomer (
or ). -
Polysaccharides: Amylose/Cellulose carbamates form hydrogen bonds and steric pockets that preferentially retain one enantiomer.
Comparative Analysis: Column Performance
Table 1: Regioisomer Separation Performance (1,1' vs. 2,2')
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | Pyrenylethyl (PYE) |
| Primary Mechanism | Hydrophobic Interaction | Strong | |
| Shape Selectivity | Low to Moderate | High | Very High |
| Elution Order | Variable / Co-elution | 1,1' (Twisted) | 1,1' |
| Resolution ( | Often < 1.5 (Poor) | > 2.0 (Excellent) | > 3.0 (Superior) |
| Mobile Phase | MeCN / Water | MeOH / Water (MeOH enhances | MeOH / Water |
Table 2: Chiral Separation Performance (1,1'-Binaphthyl Enantiomers)
| Feature | Amylose Tris(3,5-dimethylphenylcarbamate) | |
| Commercial Name | Cyclobond I 2000, Supelco | Chiralpak AD, Lux Amylose-1 |
| Mode | Reverse Phase (RP) | Normal Phase (NP) or RP |
| Selectivity ( | Moderate (1.1 - 1.3) | High (1.2 - 1.[1]5) |
| Elution Order | Typically | Variable based on modifier |
| Robustness | High (aqueous stable) | Moderate (solvent restrictions) |
Visualizing the Separation Workflow
The following diagram illustrates the decision tree and workflow for isolating pure 1,1'-binaphthyl enantiomers starting from a crude synthesis mixture.
Caption: Workflow for sequential purification: Regioisomers are removed first using
Validated Experimental Protocols
Protocol A: Regioisomer Separation (Purity Check)
Objective: Quantify 1,1'-binaphthyl vs. 2,2'-binaphthyl.
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl),
mm, 3-5 µm. -
Mobile Phase: Methanol : Water (80:20 v/v).
-
Note: Methanol is preferred over Acetonitrile because Acetonitrile's own
-electrons can suppress the stationary phase's - interactions with the analyte [1].
-
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (or 254 nm).
-
Expected Result:
-
(1,1'-isomer)
4-5 min (Twisted, elutes first). -
(2,2'-isomer)
6-8 min (Planar, elutes second).
-
(1,1'-isomer)
Protocol B: Chiral Separation (Enantiomeric Excess)
Objective: Determine ee% of 1,1'-binaphthyl.
-
Column: Sulfated
-Cyclodextrin or Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH for RP mode). -
Mobile Phase (RP Mode): Acetonitrile : Borate Buffer (20mM, pH 7.0) (40:60 v/v).
-
Why Buffer? Stabilizes the inclusion complex formation for CD columns.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature: 20°C (Lower temperature often improves chiral resolution by reducing thermal motion).
-
Detection: UV @ 220 nm.
-
Self-Validation Step: Inject a racemic standard first to establish resolution (
). is required for accurate quantitation.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Co-elution of Regioisomers | Insufficient | Switch organic modifier from Acetonitrile to Methanol . Lower column temperature to 15-20°C to enhance adsorption. |
| Broad Chiral Peaks | Slow mass transfer in CSP | Reduce flow rate to 0.3-0.5 mL/min. Increase column temperature slightly (if resolution permits) to improve kinetics. |
| Peak Tailing | Silanol interactions | Ensure the Phenyl column is "end-capped." For chiral columns, ensure the mobile phase pH is controlled (buffer). |
| Retention Time Drift | Temperature fluctuations | Use a column oven.[3][4] Chiral recognition mechanisms are highly thermosensitive [2]. |
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technical Notes. Link
-
Scriba, G. K. (2016). Chiral Recognition in Separation Science: An Overview. Chromatographia, 79, 1223–1232. Link
-
Lipkowitz, K. B. (1995). Theoretical studies of the chiral recognition mechanism of beta-cyclodextrin. Journal of Chromatography A, 694(1), 15-37. Link
-
Phenomenex. (2023). Chiral HPLC Separations Guide. Phenomenex Application Guides. Link
-
Stalcup, A. M., & Chang, S. C. (1996). Influence of the stationary phase on the separation of 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate enantiomers.[5][6][7] Journal of Chromatography A, 749(1-2), 67-73. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. rsc.org [rsc.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Comparative study on the enantiomer separation of 1,1'-binaphthyl-2,2'diyl hydrogenphosphate and 1,1'-bi-2-naphthol by liquid chromatography and capillary electrophoresis using single and combined chiral selector systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
Safety Operating Guide
Personal protective equipment for handling 1,2'-Binaphthalene
This technical guide details the operational safety protocols for handling 1,2'-Binaphthalene .
Note on Hazard Classification : While specific toxicological data for the 1,2'- isomer is less abundant than for its 1,1'- or 2,2'- analogs, the Precautionary Principle mandates treating this substance as a Polycyclic Aromatic Hydrocarbon (PAH) . Consequently, it must be handled as a suspected carcinogen and a chronic aquatic toxin until proven otherwise.
Risk Assessment & Hazard Identification
Before selecting PPE, you must understand the mechanism of exposure. 1,2'-Binaphthalene presents two distinct risk profiles based on its physical state.
| Hazard Vector | Mechanism of Action | Critical Control Point |
| Inhalation (Dust) | Solid particulates can become airborne during weighing/transfer. PAHs can lodge in lung tissue, leading to chronic respiratory issues.[1] | Engineering Control : All open handling must occur inside a certified Chemical Fume Hood. |
| Dermal Absorption | Lipophilic nature allows PAHs to cross the skin barrier. If dissolved in organic solvents (e.g., DCM, Toluene), absorption speed increases exponentially. | PPE Barrier : Glove material must be selected based on the carrier solvent, not just the solute. |
| Cross-Contamination | Static charge on the solid powder causes it to cling to gloves and surfaces, spreading unseen contamination to door handles/keyboards. | Protocol : Strict "Do Not Touch" zones and glove removal protocols. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a single glove type. Use this matrix to select the correct barrier based on your specific manipulation.
Glove Permeation Logic
-
Nitrile (Disposable) : Excellent for dry solid handling. Poor resistance to aromatic/chlorinated solvents often used with Binaphthalenes.
-
Laminate (Silver Shield/Norfoil) : Required when the chemical is in solution with aggressive solvents (DCM, Chloroform).
| Component | Standard Protocol (Dry Solid) | High-Risk Protocol (Solution/Synthesis) |
| Hand Protection | Double Nitrile Gloves (min 5 mil). Rationale: Outer glove captures static dust; inner glove protects during doffing. | Laminate Glove (Inner) + Nitrile (Outer) . Rationale: Laminate resists solvent breakthrough; Nitrile provides grip and mechanical protection. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent).[2] Rationale: Prevents dust ingress that safety glasses cannot block. | Face Shield + Goggles . Rationale: Required if reaction volume >50mL or under pressure/heat. |
| Body Protection | Lab Coat (Cotton/Poly blend) + Tyvek Sleeve Covers . | Chemical Resistant Apron over Lab Coat. |
| Respiratory | Fume Hood (Primary) . If hood unavailable (Emergency only): P100 Respirator . | Fume Hood (Mandatory) . Respirators are insufficient for solvent vapors. |
Operational Handling Protocol
This workflow minimizes static spread and inhalation risk.[3]
Phase 1: Preparation & Weighing
-
Static Neutralization : Place an ionizing bar or anti-static gun near the balance if available. Binaphthalenes are prone to static cling.
-
The "Clean Zone" Setup : Line the fume hood surface with an absorbent, plastic-backed bench liner. This captures any micro-spills and allows for rapid disposal.
-
Double-Glove : Don two pairs of nitrile gloves immediately.
Phase 2: Transfer & Solubilization
-
Solid Transfer : Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.
-
Solvent Addition : Add solvent slowly down the side of the vessel to prevent "puffing" of the lightweight powder.
Phase 3: Decontamination
-
Outer Glove Removal : Remove outer gloves inside the fume hood before touching any external equipment (balance doors, hood sash).
-
Wipe Down : Wipe the balance and surrounding area with a solvent-dampened tissue (Acetone or Ethanol) to pick up invisible residues.
Decision Logic: PPE Selection & Spill Response
The following diagram illustrates the decision-making process for PPE selection and emergency spill response.
Figure 1: Decision tree for PPE selection based on solvent compatibility and spill response protocols.
Waste Disposal & Decontamination
Never dispose of 1,2'-Binaphthalene down the drain. It is toxic to aquatic life with long-lasting effects.
-
Solid Waste :
-
Collect all contaminated gloves, weighing boats, and paper towels in a dedicated solid waste container labeled "Hazardous Waste: PAH Contaminated Debris" .
-
Do not mix with general lab trash.
-
-
Liquid Waste :
-
Segregate based on the carrier solvent (e.g., Halogenated vs. Non-Halogenated).
-
Label clearly: "Contains 1,2'-Binaphthalene (Trace)" .
-
-
Glassware Cleaning :
-
Pre-rinse glassware with a solvent (Acetone) into the liquid waste container before moving it to the communal sink. This prevents PAH residues from entering the municipal water system.
-
References
-
National Institute for Occupational Safety and Health (NIOSH) . Polycyclic Aromatic Hydrocarbons (PAHs). Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA) . Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). United States Department of Labor. [Link]
-
Safe Work Australia . Guide for Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
